molecular formula C10H20N2O3 B598769 (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate CAS No. 186202-57-3

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Cat. No.: B598769
CAS No.: 186202-57-3
M. Wt: 216.281
InChI Key: IYHJNCQAADULQE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral heterocyclic building block of value in medicinal chemistry and drug discovery research. The compound features a morpholine ring, a privileged scaffold frequently found in FDA-approved pharmaceuticals and biologically active compounds . Its structure, which incorporates a carbamate-protected amine, makes it a versatile synthetic intermediate for constructing more complex molecules. Researchers utilize this chirally pure reagent in the exploration and development of novel therapeutic agents. Morpholine derivatives are known to play significant roles in various research areas, including the development of chemotypes for protease inhibition and the synthesis of bitopic ligands for neurological targets . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJNCQAADULQE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654832
Record name tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186202-57-3
Record name tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-N-Boc-aminomethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a morpholine ring, a common scaffold in drug discovery, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group allows for selective chemical modifications at other positions of a molecule by rendering the primary amine temporarily unreactive. The specific (R)-stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

This document provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the corresponding (S)-enantiomer and the racemic mixture are included for completeness, as they share identical non-chiral properties.

PropertyValueReference
IUPAC Name tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamateAdapted from[1]
CAS Number 186202-57-3 ((R)-enantiomer) 875551-59-0 ((S)-enantiomer) 173341-02-1 (racemate)[2],[1],[3]
Molecular Formula C₁₀H₂₀N₂O₃[1][3][4]
Molecular Weight 216.28 g/mol [1][3][4][5]
Physical Form Solid
Purity ≥97% (typical)
Boiling Point No data available[3]
Topological Polar Surface Area 59.6 Ų[1][5]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place. May also be stored at room temperature, protected from light.[3]
Spectroscopic Data

While specific experimental data for the (R)-enantiomer is not widely published, the following predicted ¹H NMR data for the (S)-enantiomer in CDCl₃ is representative and should be virtually identical for the (R)-enantiomer.

  • ¹H NMR (CDCl₃, predicted) : δ 1.44 (s, 9H), 2.50-2.65 (m, 1H), 2.70-2.95 (m, 3H), 2.95-3.10 (m, 1H), 3.45-3.70 (m, 2H), 3.80-3.90 (m, 1H), 4.88 (br s, 1H).[6]

Experimental Protocols and Applications

This compound is primarily used as a protected chiral amine for further synthetic elaboration. The two most critical reactions involving this compound are its synthesis and the subsequent deprotection of the Boc group.

General Synthesis Protocol

Reaction: Protection of (R)-morpholin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O).

Methodology:

  • Dissolution: Dissolve (R)-morpholin-2-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution to act as a proton scavenger.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

G cluster_start Starting Materials cluster_process Process cluster_end Product SM1 (R)-morpholin-2-ylmethanamine P1 Mix & React at 0°C to RT SM1->P1 SM2 Di-tert-butyl dicarbonate (Boc)₂O SM2->P1 SM3 Base (e.g., TEA) SM3->P1 SM4 Solvent (e.g., DCM) SM4->P1 P2 Aqueous Workup P1->P2 P3 Purification (Chromatography) P2->P3 Product (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate P3->Product

Caption: Generalized workflow for the synthesis of the target compound.
Application in Synthesis: Boc Deprotection

The primary utility of this compound is to introduce the (R)-morpholin-2-ylmethylamine moiety into a target molecule. This is achieved by removing the Boc protecting group under acidic conditions to liberate the free amine, which can then participate in subsequent reactions like amide bond formation or reductive amination.

Reaction: Acid-catalyzed removal of the Boc protecting group.

Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent. For trifluoroacetic acid (TFA), dichloromethane (DCM) is commonly used. For HCl, solvents like dioxane, methanol, or ethyl acetate are preferred.

  • Acid Addition:

    • TFA Method: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0°C.

    • HCl Method: Bubble HCl gas through the solution or add a pre-made solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). If the free amine is required, a basic workup can be performed, followed by extraction.

G cluster_input Input cluster_reagent Reagent cluster_output Output cluster_byproducts Byproducts Input (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate Deprotection Boc Deprotection Input->Deprotection Reagent Strong Acid (TFA or HCl) Reagent->Deprotection Output Deprotected Amine Salt ((R)-morpholin-2-ylmethanamine) Byprod1 Isobutylene Byprod2 CO₂ Deprotection->Output Deprotection->Byprod1 Deprotection->Byprod2

Caption: Logical workflow for the deprotection of the Boc group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not universally available, data from the (S)-enantiomer and related carbamate compounds provide essential safety guidance.

  • Hazard Statements: The (S)-enantiomer is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[7]

    • Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8]

References

An In-depth Technical Guide on the Solubility of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on qualitative solubility assessments, general principles, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a chiral organic compound featuring a morpholine ring, a carbamate group, and a tert-butyl protecting group. Its structure, possessing both polar (amine, carbamate) and non-polar (tert-butyl, methylene groups) functionalities, suggests a varied solubility profile in organic solvents. Understanding its solubility is crucial for its use in synthetic chemistry, particularly in purification, reaction solvent selection, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe morpholine nitrogen and carbamate group can hydrogen bond with the solvent.
Polar Aprotic Dichloromethane (DCM)HighThe polar nature of the C-Cl bonds can interact with the polar groups of the solute.
Ethyl AcetateModerate to HighActs as a good hydrogen bond acceptor and has moderate polarity.
AcetoneHighThe ketone group is a good hydrogen bond acceptor.
Acetonitrile (ACN)ModerateLess polar than other aprotic solvents, but should still solvate the molecule.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of solvating a wide range of compounds.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, effective for dissolving many organic molecules.
Non-Polar Hexanes, HeptaneLowThe overall polarity of the molecule is too high for significant solubility in alkanes.
TolueneLow to ModerateThe aromatic ring provides some non-polar character, but may not be sufficient.
Ethers Diethyl EtherLow to ModerateLess polar than other oxygenated solvents, may have limited solvating power.
Tetrahydrofuran (THF)Moderate to HighMore polar than diethyl ether and a good solvent for many carbamates.

Experimental Protocol for Solubility Determination

A general and reliable method for determining the solubility of a solid organic compound in a given solvent at a specific temperature is the shake-flask method.[1] This can be followed by a qualitative assessment or a more rigorous quantitative analysis.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, dichloromethane, ethyl acetate, hexanes)

  • Small test tubes or vials with caps

  • Spatula

  • Vortex mixer or shaker

  • Water bath (for temperature control, if required)

  • Analytical balance

Procedure:

  • Qualitative Solubility Assessment:

    • Place a small, pre-weighed amount (e.g., 25 mg) of the compound into a test tube.[2]

    • Add a measured volume (e.g., 0.75 mL) of the chosen solvent in small portions.[2]

    • After each addition, cap the test tube and shake it vigorously for 60 seconds.[2][3]

    • Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.[3]

    • Record the observations for each solvent.

  • Semi-Quantitative Solubility Determination (Shake-Flask Method):

    • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[1]

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

    • Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualization of Experimental Workflow

The logical flow of a solubility determination experiment can be visualized to provide a clear and concise understanding of the process.

Solubility_Workflow cluster_setup Preparation cluster_mixing Equilibration cluster_observation Analysis cluster_results Conclusion start Start: Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent mix Vigorously Mix (e.g., Vortex/Shake) add_solvent->mix equilibrate Allow to Equilibrate (Constant Temp) mix->equilibrate observe Visual Observation equilibrate->observe separate Separate Supernatant from Solid equilibrate->separate For Quantification qualitative Qualitative Result (Soluble/Insoluble) observe->qualitative Quick Assessment quantify Quantify Solute in Supernatant separate->quantify quantitative Quantitative Result (e.g., g/L) quantify->quantitative

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure allows for informed predictions of its solubility behavior in common organic solvents. It is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. For precise applications, it is recommended that researchers determine the solubility experimentally using standardized protocols such as the shake-flask method outlined in this guide. This will ensure accurate and reproducible results for any subsequent synthetic or formulation work.

References

Spectroscopic Data of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.88d11.01Hmorpholine-H
3.79d11.51Hmorpholine-H
3.65 - 3.55m1Hmorpholine-H
3.16 - 3.03m2HCH₂-N(Boc)
2.85dd11.5, 3.01Hmorpholine-H
2.65t11.01Hmorpholine-H
1.44s9HC(CH₃)₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
155.9C=O (carbamate)
79.2C (CH₃)₃
72.8morpholine-CH
67.1morpholine-CH₂
46.8C H₂-N(Boc)
44.0morpholine-CH₂
28.4C(C H₃)₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3345N-H stretch (carbamate)
2975, 2855C-H stretch (aliphatic)
1690C=O stretch (carbamate)
1520N-H bend (carbamate)
1170C-O stretch

Sample Preparation: Thin Film

Table 4: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+H]⁺217.1547217.1545

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 10 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 1 second.

  • Number of Scans: 16.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

  • Temperature: 298 K.

Data Processing: The resulting Free Induction Decays (FIDs) were processed using standard NMR software. A line broadening factor of 0.3 Hz was applied to the ¹H NMR FID, and 1.0 Hz to the ¹³C NMR FID before Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat compound was prepared on a potassium bromide (KBr) salt plate.

Instrumentation: The FT-IR spectrum was recorded on a standard FT-IR spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Mode: Transmittance.

Data Processing: A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL. This stock solution was further diluted to approximately 10 µg/mL for analysis.[1]

Instrumentation: High-resolution mass spectra were obtained using a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1]

Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Processing: The data was processed using the instrument's software to calculate the exact mass of the protonated molecular ion ([M+H]⁺).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR FT-IR Purification->FTIR HRMS HRMS (ESI-TOF) Purification->HRMS Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Formula Molecular Formula & Exact Mass HRMS->Molecular_Formula Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Formula->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate from R-morpholin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate from (R)-morpholin-2-ylmethanamine. The core of this synthesis is the protection of the primary amine group using di-tert-butyl dicarbonate (Boc₂O), a standard procedure in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2][3] This guide outlines a representative experimental protocol, summarizes expected quantitative data based on analogous reactions, and provides visualizations of the synthetic workflow and reaction mechanism. Chiral morpholine derivatives are significant structural motifs in a variety of biologically active compounds and are utilized as building blocks in medicinal chemistry.[4][5][6]

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound is a key step in the elaboration of the (R)-morpholin-2-ylmethanamine scaffold, a valuable building block for the development of novel therapeutic agents. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][7][8] This guide details the N-Boc protection of (R)-morpholin-2-ylmethanamine, a straightforward and high-yielding transformation.

Synthetic Pathway

The synthesis involves the reaction of (R)-morpholin-2-ylmethanamine with di-tert-butyl dicarbonate in the presence of a suitable base.

Reaction Scheme:

Experimental Protocol

Materials:

  • (R)-morpholin-2-ylmethanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of (R)-morpholin-2-ylmethanamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask is added a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents). The mixture is stirred at room temperature until all solids are dissolved.

  • Addition of Boc₂O: A solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM is added dropwise to the stirred solution of the amine at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, N-Boc protection of primary amines typically proceeds with high yields. The following table provides representative data for analogous mono-Boc protection of diamines.[10][11][12]

SubstrateReagentsSolventReaction TimeYield (%)Purity (%)Reference
Cyclohexane-1,2-diamineMe₃SiCl, Boc₂OMethanol1 h66>99[10]
EthylenediamineHCl, Boc₂OMethanol/Water1 h87>97[11][12]
PiperazineBoc₂OMethanol-45 (mono-protected)-

Characterization Data

Detailed spectroscopic data for the target molecule is not available in the searched literature. The following represents expected characterization data based on the structure and data from analogous compounds.[13][14][15][16][17][18][19][20]

¹H NMR (Proton Nuclear Magnetic Resonance):

ProtonsExpected Chemical Shift (ppm)Multiplicity
-C(H ₃)₃ (Boc)~1.4s (singlet)
Morpholine ring protons2.5 - 4.0m (multiplet)
-CH ₂-NHBoc~3.1 - 3.3m (multiplet)
NH (carbamate)~5.0br s (broad singlet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

CarbonExpected Chemical Shift (ppm)
-C (CH₃)₃ (Boc)~28
-C(C H₃)₃ (Boc)~80
Morpholine ring carbons45 - 75
-C H₂-NHBoc~40
C =O (carbamate)~156

Mass Spectrometry (MS):

The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][15][17][20]

IonExpected m/z
[M+H]⁺217.15
[M-C₄H₈+H]⁺161.10
[M-Boc+H]⁺117.09

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve (R)-morpholin-2-ylmethanamine and base in DCM B Add Boc₂O solution dropwise at 0°C A->B C Stir at room temperature (2-4 hours) B->C D Wash with water C->D Reaction Completion E Wash with brine D->E F Dry organic layer (Na₂SO₄) E->F G Filter and concentrate F->G H Column Chromatography (if necessary) G->H I Final Product H->I

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: N-Boc Protection

The following diagram illustrates the mechanism of the base-catalyzed N-Boc protection of the primary amine.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ ((R)-morpholin-2-ylmethanamine) intermediate [Intermediate Complex] amine->intermediate Nucleophilic attack on carbonyl carbon boc2o (Boc)₂O (Di-tert-butyl dicarbonate) boc2o->intermediate product R-NH-Boc (Protected Amine) intermediate->product Loss of leaving group (tert-butoxide and CO₂) side_products t-BuOH + CO₂ + Base-H⁺ intermediate->side_products

Caption: Mechanism of the N-Boc protection of a primary amine.

Conclusion

The synthesis of this compound is a fundamental transformation that provides a key building block for drug discovery and development. The N-Boc protection of (R)-morpholin-2-ylmethanamine is an efficient and high-yielding reaction that can be readily performed in a standard laboratory setting. This guide provides a comprehensive overview of the synthetic process, including a detailed experimental protocol, expected data, and visualizations to aid researchers in their synthetic endeavors.

References

Chiral Synthesis Strategies for Substituted Morpholine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a wide array of clinically significant molecules. The precise stereochemical arrangement of substituents on the morpholine ring is often critical for biological activity, making the development of robust and efficient chiral synthesis strategies a paramount concern for drug discovery and development. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of substituted morpholine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The synthesis of chiral morpholine derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and operational simplicity. These include catalytic asymmetric hydrogenation, diastereoselective cyclization reactions, tandem catalytic processes, and the use of chiral precursors.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation has emerged as a highly effective and atom-economical method for the synthesis of 2- and 3-substituted chiral morpholines. This approach typically involves the enantioselective reduction of a prochiral dehydromorpholine precursor using a chiral metal catalyst. Rhodium complexes with chiral bisphosphine ligands, such as SKP, have demonstrated exceptional performance, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often exceeding 99% ee.[1][2][3][4][5] This method is particularly attractive due to its high efficiency and the ability to generate the desired stereocenter after the construction of the morpholine ring.[1][5]

Diastereoselective Synthesis

Diastereoselective strategies are powerful tools for the construction of morpholines with multiple stereocenters. One notable one-pot method involves a sequential palladium(0)-catalyzed Tsuji-Trost allylation and iron(III)-catalyzed heterocyclization of vinyloxiranes and amino alcohols.[6][7][8] This approach provides access to a diverse range of 2,3-, 2,5-, and 2,6-disubstituted, as well as trisubstituted morpholines with good to excellent diastereoselectivity.[6][7][8]

Another effective diastereoselective method utilizes an iron(III) catalyst to promote the cyclization of 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol.[9] This strategy allows for the synthesis of 2,6- and 3,5-disubstituted morpholines with a high degree of stereocontrol.[9] More recently, a photocatalytic, diastereoselective annulation strategy has been developed, offering a novel approach to complex morpholine scaffolds.[10]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A powerful one-pot tandem reaction that combines titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines.[3][11][12][13] This method proceeds with excellent enantiomeric excesses, typically greater than 95%, and demonstrates the efficiency of combining multiple catalytic cycles in a single operation.[11][13]

Synthesis from Chiral Precursors

The use of enantiomerically pure starting materials, often derived from the chiral pool, provides a reliable route to chiral morpholine derivatives. For instance, a palladium-catalyzed carboamination reaction of enantiopure amino alcohols can be employed to produce cis-3,5-disubstituted morpholines with high stereospecificity.[14] Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can yield highly substituted chiral morpholines.[15]

Organocatalytic Methods

Organocatalysis has emerged as a valuable tool in asymmetric synthesis, and its application to morpholine synthesis is a growing area of research. An organocatalytic enantioselective chlorocycloetherification reaction has been reported for the synthesis of chiral 2,2-disubstituted morpholines, demonstrating the potential of non-metallic catalysts in this field.[16]

Synthesis from Aziridines

A metal-free, one-pot strategy for the synthesis of 2- and 2,3-disubstituted morpholines has been developed using aziridines and halogenated alcohols.[17][18] This method proceeds via an SN2-type ring-opening of the aziridine followed by cyclization.[17]

Quantitative Data Summary

The following tables summarize the quantitative data for the key chiral synthesis strategies, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

SubstrateCatalyst SystemYield (%)ee (%)Reference
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R)-SKP>9992[3]
Various 2-substituted dehydromorpholinesbisphosphine-rhodium complexQuantitativeup to 99[1][3]

Table 2: Diastereoselective Synthesis of Substituted Morpholines

Starting MaterialsCatalyst SystemProduct SubstitutionYield (%)dr (cis:trans)Reference
Vinyloxiranes and amino-alcoholsPd(PPh3)4 / FeCl32,6-, 2,5-, 2,3-disubstitutedGood to excellentGood to excellent[6]
1,2-amino ethers/1,2-hydroxy amines with allylic alcoholFeCl32,6- and 3,5-disubstituted-High[9]

Table 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

SubstrateCatalyst SystemProduct SubstitutionYield (%)ee (%)Reference
Aminoalkyne substratesTi-catalyst / Ru-catalyst3-substitutedGood>95[11][13]

Case Studies: Synthesis of Chiral Morpholine-Containing Drugs

The strategic importance of chiral morpholine synthesis is underscored by its application in the production of several blockbuster drugs.

  • Linezolid: This oxazolidinone antibiotic, which contains a chiral morpholine moiety, is synthesized through various asymmetric routes, including those employing an asymmetric Henry reaction.[5][6][11][12]

  • Reboxetine: A selective norepinephrine reuptake inhibitor, the synthesis of the active (S,S)-enantiomer of reboxetine often involves the stereospecific construction of the 2-substituted morpholine core.[1][8][15]

  • Aprepitant: This NK1 receptor antagonist, used as an antiemetic, features a complex trisubstituted morpholine core. Its synthesis relies on highly diastereoselective transformations, including crystallization-induced diastereoselective transformations.[2][4][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[3]

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Characterization Data:

  • Yield: >99%

  • Enantiomeric Excess (ee): 92% (determined by chiral HPLC analysis)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.39 – 7.26 (m, 5H), 4.49 (dd, J = 10.8, 2.8 Hz, 1H), 4.05 (td, J = 11.2, 2.8 Hz, 1H), 3.84 (dt, J = 11.2, 3.6 Hz, 1H), 3.16 (d, J = 12.4 Hz, 1H), 3.01 (td, J = 12.0, 3.2 Hz, 1H), 2.83 (dd, J = 12.4, 10.8 Hz, 1H).[3]

Tandem Hydroamination-Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[3]

Procedure:

  • Hydroamination:

    • In a glovebox, charge a Schlenk tube with the aminoalkyne substrate (0.25 mmol) and a titanium catalyst (e.g., Ti(NMe2)2(dpma)) (5 mol %) in toluene (1.0 mL).

    • Stir the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • Add a solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) to the cooled reaction mixture from the hydroamination step.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Signaling Pathways and Biological Context

The biological activity of chiral morpholine derivatives is intimately linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][16][18][19][20][21] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR.[7][22]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibits Morpholine_Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Norepinephrine Transporter (NET) and Reboxetine

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[5][7][8][13][14][15][23][24][25] Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), exerts its antidepressant effects by blocking NET, leading to increased levels of norepinephrine in the synapse. The (S,S)-enantiomer of reboxetine is the more potent inhibitor.[24]

NET_Reboxetine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Signal Signal Transduction Adrenergic_Receptor->Signal Activates Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Mechanism of action of Reboxetine at the norepinephrine transporter.

NK1 Receptor Signaling and Aprepitant

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor that is activated by the neuropeptide Substance P.[2][4][10][11][12][23] The Substance P/NK1 receptor system is involved in a variety of physiological processes, including emesis (vomiting), pain, and inflammation.[2][4][11][12][23] Aprepitant is a selective NK1 receptor antagonist that blocks the binding of Substance P, thereby preventing the downstream signaling that leads to emesis.[2][4][12]

NK1_Aprepitant SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds G_Protein G-Protein (Gq/11) NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2_nk PIP2 PIP2_nk->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Emesis Emesis (Vomiting) Ca_Release->Emesis Leads to PKC->Emesis Leads to Aprepitant Aprepitant Aprepitant->NK1R Blocks

Caption: NK1 receptor signaling pathway and the mechanism of action of Aprepitant.

Conclusion

The chiral synthesis of substituted morpholine derivatives is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. The strategies outlined in this guide, from highly efficient catalytic asymmetric hydrogenations to complex diastereoselective cyclizations, provide a powerful toolkit for medicinal chemists. The ongoing development of novel catalytic systems and synthetic methodologies promises to further expand the accessibility and diversity of chiral morpholine-based compounds, paving the way for the discovery of new and improved therapeutics. A thorough understanding of the underlying biological pathways targeted by these molecules is essential for the rational design of the next generation of morpholine-containing drugs.

References

The Synthetic Cornerstone: A Technical Guide to Boc-Protected Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the precise control of molecular architecture is paramount. Chiral amines are fundamental building blocks in a vast array of biologically active molecules, and their stereochemistry often dictates therapeutic efficacy. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for the manipulation of these crucial functional groups. This technical guide provides an in-depth exploration of Boc-protected chiral amines, detailing their synthesis, applications, and the experimental protocols that underpin their use in the laboratory.

Introduction to Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[1][2] Its popularity stems from a combination of factors:

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] This stability allows for selective chemical transformations on other parts of a molecule without disturbing the protected amine.[5]

  • Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This orthogonality makes it compatible with other protecting group strategies.[3]

  • Improved Solubility: The introduction of the bulky and lipophilic Boc group can enhance the solubility of intermediates in organic solvents, facilitating their purification and handling.[8]

The strategic use of Boc protection provides chemists with remarkable control over synthetic pathways, enabling the construction of complex chiral molecules with high precision.[5]

Synthesis of Boc-Protected Chiral Amines

The synthesis of enantiomerically pure Boc-protected amines is a critical endeavor in medicinal chemistry. Several powerful strategies have been developed to achieve this, often yielding products with high enantiomeric excess (ee).

Asymmetric Synthesis Methodologies

The enantioselective synthesis of chiral amines can be broadly categorized into several key approaches:

  • Asymmetric Hydrogenation: This atom-economical method involves the hydrogenation of prochiral precursors, such as N-Boc-protected enamides or β-amino ketones, using chiral transition metal catalysts (e.g., based on iridium or rhodium) to induce high enantioselectivity.[9]

  • Asymmetric Strecker Synthesis: A classic method for α-amino acid synthesis, the asymmetric variant utilizes a chiral catalyst or auxiliary to control the stereoselective addition of a cyanide source to an imine derived from an aldehyde and an amine.[9][10]

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a substrate. The auxiliary directs the stereochemistry of a subsequent bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.[9][10]

  • Catalytic Asymmetric Addition to Imines: The nucleophilic addition of various reagents to imines bearing an N-Boc group, catalyzed by chiral Lewis acids or organocatalysts, is a powerful method for constructing chiral amines.[11]

The following table summarizes the yields and enantiomeric excesses for selected asymmetric syntheses of Boc-protected chiral amines.

MethodSubstrateCatalyst/AuxiliaryYield (%)ee (%)Reference
Asymmetric HydrogenationN-Boc-β-amino ketoneChiral Iridium Complex9598[9]
Asymmetric Strecker SynthesisBenzaldehydeChiral Zirconium Catalyst9192[9]
Asymmetric Mannich ReactionN-Boc aldimineEt₂Zn/(S,S)-linked-BINOLGoodGood[11]
C–H AlkylationN-Boc-protected amineChiral Cobalt Porphyrin8895[12]
Nickel-Catalyzed CouplingRacemic NHP ester of a Boc-amino acidNiBr₂·glyme / Chiral DiamineGoodGood[13]

Applications in Drug Development

Boc-protected chiral amines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[5] Their ability to introduce specific stereocenters is crucial, as the biological activity of many drugs is dependent on their three-dimensional structure.[14]

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially coupled to a growing peptide chain. The Boc group protects the α-amino group of the incoming amino acid during the coupling reaction and is then removed to allow for the next coupling step.[2]

  • Synthesis of Heterocyclic Compounds: Many biologically active molecules contain chiral nitrogen-containing heterocycles. Boc-protected chiral amines serve as key building blocks for the asymmetric synthesis of these complex scaffolds.[5]

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, Boc-protected amines are often incorporated into the synthesis of bifunctional linkers that connect a cytotoxic drug to a monoclonal antibody. The Boc group allows for controlled, sequential conjugation reactions.[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of chiral amines are essential for their successful application in synthesis.

General Procedure for Boc Protection of an Amine

This protocol describes a common method for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water, or a biphasic mixture)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base (1-1.5 equivalents).

  • Add Boc₂O (1.1-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[6]

A catalyst-free method for N-tert-butyloxycarbonylation in water has also been reported, offering a greener alternative.[15]

General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group under acidic conditions using TFA.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA (typically 25-50% v/v) to the solution at room temperature.[16]

  • Stir the reaction mixture for 30 minutes to a few hours, monitoring the progress by TLC.[7]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate. The addition of scavengers can suppress this side reaction.[8]

Synthetic Pathways and Workflows

Visualizing the logical flow of synthetic strategies and experimental procedures can aid in their understanding and implementation.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Amine Chiral Amine Reaction Stir in Solvent (e.g., DCM or THF) at Room Temperature Amine->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification ProtectedAmine Boc-Protected Chiral Amine Purification->ProtectedAmine

Caption: General workflow for the Boc protection of a chiral amine.

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine Protonation Protonation BocAmine->Protonation + H⁺ (from TFA) ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate Fragmentation Fragmentation ProtonatedIntermediate->Fragmentation Products Free Amine + CO₂ + t-Butyl Cation Fragmentation->Products Isobutylene Isobutylene Products->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Asymmetric_Hydrogenation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Workup and Analysis Ir_precursor [Ir(COD)Cl]₂ Catalyst Active Chiral Iridium Catalyst Ir_precursor->Catalyst Chiral_ligand Chiral Ligand Chiral_ligand->Catalyst Hydrogenation Hydrogenation (H₂, Toluene, NaOtBu) Catalyst->Hydrogenation Substrate N-Boc-β-Amino Ketone Substrate->Hydrogenation Workup Aqueous Workup & Extraction Hydrogenation->Workup Purification Column Chromatography Workup->Purification Final_Product N-Boc Protected Chiral Amino Alcohol Purification->Final_Product ee_Determination ee Determination (Chiral HPLC) Final_Product->ee_Determination

Caption: Workflow for the asymmetric hydrogenation of N-Boc-β-amino ketones.[9]

Conclusion

Boc-protected chiral amines are undeniably a cornerstone of modern organic synthesis, providing a robust and versatile strategy for the introduction and manipulation of chiral amine functionalities. Their stability, coupled with the mild conditions required for their removal, has cemented their role in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of the principles of their synthesis and deprotection, as well as the various asymmetric methodologies for their preparation, is essential for researchers and scientists aiming to push the boundaries of drug discovery and development.

References

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate CAS number 186202-57-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186202-57-3

An In-depth Profile for Chemical and Pharmaceutical Research

This technical guide provides a comprehensive overview of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a chiral morpholine derivative with significant potential in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a chiral heterocyclic compound featuring a morpholine ring, a common scaffold in medicinal chemistry, and a tert-butyloxycarbonyl (Boc) protecting group on the primary amine.[1] The presence of the chiral center and the versatile morpholine moiety makes it a valuable building block for the synthesis of complex molecular architectures.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Comment
CAS Number 186202-57-3---
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1]
Appearance White to off-white solid or oilInferred from similar compounds
Purity Typically ≥95%Commercial supplier data
Melting Point Data not available---
Boiling Point Data not available---
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)Inferred from structural properties
Storage Conditions 2-8°C, under inert atmosphereCommercial supplier recommendation

Spectroscopic Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

  • δ 4.90-5.10 (br s, 1H): NH of the carbamate.

  • δ 3.85-3.95 (m, 1H): CH of the morpholine ring adjacent to the oxygen.

  • δ 3.60-3.70 (m, 1H): CH of the morpholine ring adjacent to the oxygen.

  • δ 3.40-3.50 (m, 1H): CH₂ of the morpholine ring.

  • δ 3.10-3.30 (m, 2H): CH₂ attached to the carbamate nitrogen.

  • δ 2.60-2.80 (m, 2H): CH₂ of the morpholine ring adjacent to the nitrogen.

  • δ 1.45 (s, 9H): tert-butyl group of the Boc protector.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-2-(aminomethyl)morpholine with a tert-butyloxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Proposed Synthesis Pathway

The logical workflow for the synthesis is a standard Boc protection of a primary amine.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_1 (R)-2-(Aminomethyl)morpholine Reaction_Step Boc Protection Reactant_1->Reaction_Step Reactant_2 Di-tert-butyl dicarbonate (Boc)₂O Reactant_2->Reaction_Step Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction_Step Base Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) Base->Reaction_Step Temperature 0°C to Room Temperature Temperature->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection

This protocol is a general procedure that can be adapted for the synthesis of the title compound.

  • Reaction Setup: To a solution of (R)-2-(aminomethyl)morpholine (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq.). Cool the mixture to 0°C in an ice bath.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Role in Drug Discovery and Medicinal Chemistry

Chiral morpholine derivatives are considered privileged structures in medicinal chemistry due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[2][3] The morpholine ring is a key component in a number of approved drugs.[4]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with this compound, its structural motifs suggest potential areas of application. The chiral morpholine scaffold can be utilized in the design of ligands for various receptors and enzymes in the central nervous system (CNS).[4] The Boc-protected amine allows for its use as a building block in peptide synthesis, where the morpholine moiety can introduce conformational constraints or act as a mimic of a dipeptide.[1]

The logical relationship of its structural features to its potential applications is outlined below.

G Structural Features and Potential Applications cluster_features Key Structural Features cluster_applications Potential Applications Core This compound Chiral_Center (R)-Stereocenter Core->Chiral_Center Morpholine_Ring Morpholine Scaffold Core->Morpholine_Ring Boc_Group Boc-Protected Amine Core->Boc_Group Chiral_Ligand Asymmetric Catalysis Chiral_Center->Chiral_Ligand enantioselective synthesis Drug_Scaffold CNS Drug Discovery Morpholine_Ring->Drug_Scaffold imparts favorable properties Peptide_Building_Block Peptidomimetics Boc_Group->Peptide_Building_Block enables stepwise synthesis

Caption: Relationship between structure and use.

Safety and Handling

Based on safety data for similar carbamate compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable chiral building block for organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from its structural components and data on analogous compounds. Its potential for use in the development of novel therapeutics, particularly for CNS targets, and as a component in asymmetric synthesis and peptidomimetics, makes it a compound of significant interest to the research community.

References

Molecular weight and formula of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a morpholine ring and a Boc-protected amine, makes it a valuable intermediate for the synthesis of complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, including reaction planning and stoichiometric calculations.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
CAS Number 186202-57-3
Appearance Not specified (often a solid or oil)
Purity Typically ≥97%
Storage Recommended storage at 2-8°C in a dry, dark place

Physicochemical Properties and Safety Information

PropertyInformation
Boiling Point No data available
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, and dichloromethane.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P280, P305+P351+P338[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-2-(aminomethyl)morpholine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from undergoing unwanted reactions during subsequent synthetic steps.

Experimental Protocol: Boc Protection of (R)-2-(aminomethyl)morpholine

This protocol is a generalized procedure based on standard methods for the Boc protection of primary amines.

Materials:

  • (R)-2-(aminomethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

Procedure:

  • Dissolve (R)-2-(aminomethyl)morpholine (1.0 eq) in the chosen solvent and cool the solution in an ice bath (0°C).

  • Add the base (1.1-1.5 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product using column chromatography on silica gel if necessary.

Application in Synthetic Chemistry

This compound serves as a key chiral building block. The Boc-protected amine allows for modifications at other parts of the molecule or at the secondary amine of the morpholine ring. The Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization, such as amide bond formation or reductive amination.

This building block is particularly valuable in the construction of molecules where the stereochemistry of the morpholine moiety is crucial for biological activity. While specific examples of its incorporation into named drug candidates are not prevalent in publicly accessible literature, its utility is evident in its commercial availability as a building block for research and development.

General Synthetic Workflow

The following diagram illustrates a typical workflow where this compound is utilized as a synthetic intermediate.

G cluster_start Starting Material cluster_modification Synthetic Modification cluster_deprotection Deprotection cluster_functionalization Further Functionalization cluster_product Final Product start (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate modification Reaction at Morpholine Nitrogen (e.g., Alkylation, Acylation) start->modification Step 1 deprotection Boc Deprotection (Acidic Conditions) modification->deprotection Step 2 functionalization Reaction at Primary Amine (e.g., Amide Coupling) deprotection->functionalization Step 3 product Target Molecule (e.g., Bioactive Compound) functionalization->product Step 4

Caption: General synthetic workflow using the title compound.

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), and characteristic multiplets for the protons on the morpholine ring and the methylene group adjacent to the carbamate.

  • ¹³C NMR: Expected signals would include the quaternary and methyl carbons of the tert-butyl group, and the carbons of the morpholine ring and the methylene linker.

  • IR Spectroscopy: Key stretches would be observed for the N-H bond of the carbamate, the C=O of the carbamate, and C-O-C stretches of the morpholine ether.

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be expected at m/z 217.15.

References

Commercial Availability and Synthetic Methodologies of Enantiomerically Pure Morpholine Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, renowned for its favorable physicochemical properties that often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Enantiomerically pure morpholine building blocks are of particular importance as the stereochemistry of a drug molecule is critical to its biological activity and safety. This technical guide provides an in-depth overview of the commercial availability of key enantiopure morpholine derivatives and details established experimental protocols for their synthesis.

Commercially Available Enantiomerically Pure Morpholine Building Blocks

A variety of enantiomerically pure morpholine building blocks are commercially available from various suppliers. The following tables summarize the availability, purity, and pricing of two common examples: (S)-3-Methylmorpholine and (R)-2-Methylmorpholine. This data is intended to provide researchers with a snapshot of the current market and may be subject to change.

Table 1: Commercial Availability of (S)-3-Methylmorpholine

SupplierProduct Code/CAS NumberPurityPrice (USD)
Sigma-AldrichSY3390512861 / 350595-57-295%$18.40 (1 g), $23.00 (5 g), $34.50 (10 g)[2]
ChemUniverseP59147 / 350595-57-298%$43.00 (1 g), $89.00 (5 g), $134.00 (10 g)[3]
ChemicalBookCB7781119 / 350595-57-295%-98%$5.00 - $100.00 / kg (bulk)[4]
ChemSceneCS-M0392 / 350595-57-2≥96%Contact for pricing
PharmaffiliatesPA2704495 / 350595-57-2High PurityContact for pricing[5]

Table 2: Commercial Availability of (R)-2-Methylmorpholine

SupplierProduct Code/CAS NumberPurityPrice (USD)
Advanced ChemBlocksB-1063 / 790184-33-795%$25 (500 mg), $230 (5 g), $930 (25 g)[6]
Sigma-AldrichCDS022716 / 27550-90-9 (racemate)Not specified for enantiomerContact for pricing[7]
ChemicalBook- / 790184-33-7Not specifiedContact for pricing[8]

Key Experimental Protocols for the Synthesis of Enantiomerically Pure Morpholines

The synthesis of enantiomerically pure morpholines can be achieved through various strategies, including chiral resolution, asymmetric synthesis, and transformations from the chiral pool. Below are detailed methodologies for key synthetic approaches.

Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate via Resolution and Grignard Reaction

This protocol describes a commercial synthesis for a key pharmaceutical intermediate.[9]

Step 1: Resolution of Morpholine Amide Intermediate

A detailed procedure for the resolution step to obtain the S-morpholino stereocenter is proprietary to the developing company. However, it is stated to yield the desired enantiomer in 35% yield.[9] This typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Step 2: Grignard Reaction

  • Materials: (S)-4-Benzyl-2-carbamoylmorpholine, 4-bromotetrahydropyran, Magnesium turnings, Iodine (I₂), Diisobutylaluminium hydride (DIBAL-H), Tetrahydrofuran (THF), Methanesulfonic acid.

  • Procedure:

    • Activate magnesium turnings in dry THF with a crystal of iodine and a catalytic amount of DIBAL-H.

    • Add a solution of 4-bromotetrahydropyran in THF dropwise to the activated magnesium to form the Grignard reagent. The reaction progress can be monitored by calorimetry.

    • Cool the Grignard reagent solution to 0°C.

    • Add a solution of (S)-4-Benzyl-2-carbamoylmorpholine in THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Dissolve the purified product in a suitable solvent (e.g., isopropanol) and treat with one equivalent of methanesulfonic acid to precipitate the mesylate salt.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate in 89% yield.[9]

Electrophile-Induced Cyclization of N-allyl-β-aminoalcohols

This method provides access to highly substituted chiral morpholines.

  • Materials: Optically pure N-allyl-β-aminoalcohol, Bromine (Br₂), Dichloromethane (DCM), Saturated aqueous sodium carbonate solution.

  • Procedure:

    • Dissolve the optically pure N-allyl-β-aminoalcohol in dichloromethane and cool the solution to -78°C.

    • Add a 10% (w/v) solution of bromine in dichloromethane dropwise over 5 minutes.

    • After the addition is complete, remove the cooling bath and immediately quench the reaction with a saturated aqueous sodium carbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to yield the chiral morpholine derivative. The reaction can yield single diastereomers with high conversion rates depending on the substrate and reaction time.

Organocatalytic Enantioselective Chlorocycloetherification of Alkenols

This protocol allows for the synthesis of morpholines containing a quaternary stereocenter.

  • Materials: Alkenol substrate, Cinchona alkaloid-derived phthalazine catalyst, Chlorinating agent (e.g., N-chlorosuccinimide - NCS), Solvent (e.g., toluene).

  • Procedure:

    • To a solution of the alkenol substrate in the chosen solvent, add the cinchona alkaloid-derived phthalazine catalyst (typically 5-10 mol%).

    • Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0°C or room temperature).

    • Stir the reaction mixture until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the chlorinated 2,2-disubstituted morpholine in high yield and enantioselectivity.

Applications in Drug Discovery: Signaling Pathways and Workflows

Enantiomerically pure morpholine building blocks are pivotal in the development of drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][10] Their incorporation can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

GPCR-Targeted Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of GPCR-targeted drugs, where chiral morpholine building blocks can be introduced during the lead optimization phase.

GPCR_Drug_Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase Target ID Target Identification & Validation Assay Dev Assay Development Target ID->Assay Dev HTS High-Throughput Screening Assay Dev->HTS Hit ID Hit Identification HTS->Hit ID Hit-to-Lead Hit-to-Lead Chemistry Hit ID->Hit-to-Lead Lead Opt Lead Optimization (SAR, ADME/Tox) Hit-to-Lead->Lead Opt Introduce Chiral Morpholines Candidate Drug Candidate Selection Lead Opt->Candidate

Caption: A simplified workflow for GPCR-targeted drug discovery.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and inhibitors of this pathway often incorporate morpholine moieties to enhance their properties. For instance, the morpholine group in the pan-PI3K inhibitor ZSTK474 is crucial for its activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes ZSTK474 ZSTK474 (contains morpholine) ZSTK474->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a morpholine-containing drug.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a valuable chiral building block in asymmetric synthesis, primarily utilized for the stereoselective preparation of complex morpholine derivatives. Its inherent chirality, derived from the (R)-configured stereocenter, makes it a critical starting material for the synthesis of enantiomerically pure pharmaceutical intermediates and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization of the morpholine nitrogen and can be readily removed under acidic conditions.

These application notes provide an overview of the utility of this compound in asymmetric synthesis, with a focus on diastereoselective reactions to form substituted morpholine structures.

Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

A key application of chiral morpholine precursors, such as derivatives of this compound, is in the diastereoselective synthesis of 2,6-disubstituted morpholines. By leveraging the existing stereocenter at the C2 position, it is possible to control the stereochemistry of a newly introduced substituent at the C6 position through reactions like the oxa-Michael reaction. The diastereomeric ratio of the resulting cis and trans products can often be influenced by reaction conditions such as temperature.

Experimental Protocol: Diastereoselective Oxa-Michael Reaction

This protocol describes a general procedure for the synthesis of a 2,6-disubstituted morpholine derivative, illustrating the principle of diastereoselective synthesis. This method is adapted from procedures for analogous chiral amino alcohols.

Objective: To synthesize a chiral 2,6-disubstituted morpholine via a diastereoselective oxa-Michael reaction.

Materials:

  • This compound derivative (as the aza-Michael precursor)

  • An α,β-unsaturated ester (e.g., methyl acrylate)

  • A suitable organic solvent (e.g., Tetrahydrofuran (THF))

  • A strong base (e.g., Sodium hydride (NaH))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the aza-Michael precursor: The secondary amine of the morpholine ring in this compound is first functionalized. This can be achieved through standard N-alkylation or N-arylation procedures.

  • Oxa-Michael Reaction:

    • To a solution of the N-substituted (R)-morpholin-2-ylmethyl)carbamate derivative in anhydrous THF at a controlled temperature (e.g., -78 °C or 25 °C), add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the resulting suspension for 30 minutes at the same temperature.

    • Slowly add the α,β-unsaturated ester (1.1 equivalents) to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio (cis:trans) of the product mixture by ¹H NMR analysis of the crude product or by chiral High-Performance Liquid Chromatography (HPLC) of the purified isomers.

Data Presentation: Temperature Effect on Diastereoselectivity

The diastereoselectivity of the oxa-Michael reaction can be highly dependent on the reaction temperature. The following table summarizes the expected trend in the formation of cis and trans 2,6-disubstituted morpholine products at different temperatures.

EntryTemperature (°C)Diastereomeric Ratio (cis:trans)Major Product
1-78~1:2.6trans
225~1:0.6cis

Note: The data presented is based on analogous systems and illustrates the general principle. Actual ratios may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Diastereoselective Oxa-Michael Reaction

G cluster_0 Preparation cluster_1 Oxa-Michael Reaction cluster_2 Workup and Analysis A Start with (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate B N-functionalization of morpholine nitrogen A->B C aza-Michael Precursor B->C D Deprotonation with NaH in THF at controlled temp. C->D E Addition of α,β-unsaturated ester D->E F Reaction Quenching E->F G Extraction and Drying F->G H Purification (Column Chromatography) G->H I Characterization and Diastereomeric Ratio Determination H->I

Caption: Workflow for the diastereoselective synthesis of 2,6-disubstituted morpholines.

Signaling Pathway of Diastereoselection

G Chiral Precursor Chiral Precursor Transition State A Transition State A Chiral Precursor->Transition State A Low Temp Transition State B Transition State B Chiral Precursor->Transition State B High Temp trans-Product trans-Product Transition State A->trans-Product Lower Energy cis-Product cis-Product Transition State B->cis-Product Higher Energy

Caption: Energy pathways influencing diastereoselective product formation based on temperature.

The Pivotal Role of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate , a chiral morpholine derivative, has emerged as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid, yet conformationally flexible morpholine scaffold, combined with the synthetically versatile Boc-protected aminomethyl side chain, provides a privileged platform for the synthesis of potent and selective drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this valuable intermediate.

Application Notes

The primary application of This compound in drug discovery lies in its use as a key precursor for the synthesis of norepinephrine reuptake inhibitors (NRIs) . The morpholine moiety is a core structural feature of the approved antidepressant drug Reboxetine , and this building block allows for the stereospecific synthesis of the active (R,R)- and (S,S)-enantiomers of Reboxetine and its analogs. By inhibiting the norepinephrine transporter (NET), these compounds increase the synaptic concentration of norepinephrine, a neurotransmitter critically involved in mood, attention, and arousal.

Derivatives synthesized from this chiral morpholine have shown high affinity and selectivity for the norepinephrine transporter over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.

Beyond depression, NRIs are being investigated for a range of other neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), anxiety disorders, and pain management. The use of This compound enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for these diverse therapeutic indications.

Quantitative Data: In Vitro Binding Affinities of Reboxetine Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) of representative Reboxetine analogs synthesized using chiral morpholine building blocks. This data highlights the potential for developing highly potent and selective NET inhibitors from precursors like This compound .

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(S,S)-Reboxetine1.1130>10,000
Analog 10.82505,000
Analog 22.5800>10,000
Analog 30.51508,000

Data is representative and compiled from various public sources on Reboxetine and its analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to the title compound from (R)-2-(aminomethyl)morpholine.

Materials:

  • (R)-2-(aminomethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of (R)-2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield This compound as a white solid or viscous oil.

Protocol 2: Application in the Synthesis of a Reboxetine Analog

This protocol outlines the use of This compound in the synthesis of a key intermediate for a Reboxetine analog.

Materials:

  • This compound

  • 2-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of This compound (1.0 eq) in DMF, add 2-fluoronitrobenzene (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product, a Boc-protected precursor of a Reboxetine analog, can be purified by column chromatography or used directly in the next synthetic step (e.g., reduction of the nitro group).

Visualizations

Norepinephrine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Drug Interaction NE_vesicle Norepinephrine (NE) in Vesicles NE_released Released NE NE_vesicle->NE_released Action Potential NET Norepinephrine Transporter (NET) NE_released->NET Binding NE_synapse Norepinephrine NE_released->NE_synapse Reuptake Reuptake NET->Reuptake Transport Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activation Reboxetine_Analog Reboxetine Analog (NRI) Reboxetine_Analog->NET Inhibition

Caption: Norepinephrine Transporter Signaling Pathway and NRI Inhibition.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Reboxetine Analog Synthesis start Start: (R)-2-(aminomethyl)morpholine step1 Boc Protection: (Boc)₂O, TEA, DCM start->step1 product1 Product: (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate step1->product1 step2 Nucleophilic Aromatic Substitution: 2-Fluoronitrobenzene, K₂CO₃, DMF product1->step2 product2 Intermediate: Boc-protected Reboxetine Analog Precursor step2->product2 step3 Further Synthesis Steps: (e.g., Nitro Reduction, Deprotection, etc.) product2->step3 final_product Final Product: Reboxetine Analog step3->final_product

Application Notes and Protocols for the Boc Deprotection of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry. Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] This document provides detailed protocols for the deprotection of the Boc group from (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate to yield (R)-morpholin-2-ylmethanamine, a valuable chiral building block in drug discovery.

The deprotection is typically achieved through acid-catalyzed cleavage. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide and the free amine.[1][4][5][6][7]

Data Presentation: Comparison of Common Boc Deprotection Reagents

The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acid and the presence of other functional groups. The following table summarizes common reagents and conditions for Boc deprotection.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp.30 min - 4 hHighly effective and volatile, simplifying product isolation. The harsh acidity may cleave other acid-labile groups.[1][3][6]
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, Methanol4 MRoom Temp.30 min - 16 hOften more selective than TFA, especially in the presence of tert-butyl esters. The resulting hydrochloride salt is often easily isolated.[1]
Oxalyl ChlorideMethanol3 equivalentsRoom Temp.1 - 4 hA mild method for selective deprotection.[6][8]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Excess (2-3 equiv.)Room Temp.12 - 24 hMild Lewis acid conditions that can offer different selectivity compared to strong Brønsted acids.[5][9]
Thermal (Solvent-based)Methanol or TrifluoroethanolN/A120-240 °C30 minutesAcid-free conditions, which can be advantageous for highly acid-sensitive substrates.[1]

Experimental Protocols

Below are detailed protocols for the most common methods of Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TFA (e.g., for a 25% TFA/DCM solution, add a volume of TFA equal to one-third of the volume of DCM) to the stirred solution.[1][6] The reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Work-up: a. Upon completion, carefully remove the solvent and excess TFA in vacuo using a rotary evaporator.[6] The crude product is often obtained as the TFA salt. b. For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid. c. Separate the organic layer and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate the solution under reduced pressure to yield the free amine, (R)-morpholin-2-ylmethanamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent if necessary, or add the 4 M HCl in 1,4-dioxane solution directly to the solid substrate in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete within 30 minutes to a few hours. Precipitation of the hydrochloride salt of the product may be observed.

  • Isolation: a. Upon completion of the reaction (monitored by TLC), the precipitated (R)-morpholin-2-ylmethanamine dihydrochloride salt can be collected by filtration. b. Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[3] c. Dry the solid under vacuum to obtain the desired product as its hydrochloride salt.

Mandatory Visualization

The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and the experimental workflow.

Boc_Deprotection_Mechanism cluster_step1 Protonation cluster_step2 Fragmentation cluster_step3 Decarboxylation BocN R-NH-Boc Protonated_BocN R-NH-Boc(H+) BocN->Protonated_BocN + H+ H_plus H+ Carbamic_Acid [R-NH-COOH] Protonated_BocN->Carbamic_Acid - (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 tBu_cation (CH3)3C+ CO2 CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow Start Start: (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate Dissolution 1. Dissolve in anhydrous DCM Start->Dissolution Cooling 2. Cool to 0 °C Dissolution->Cooling Addition 3. Add Acid (e.g., TFA) Cooling->Addition Reaction 4. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup 5. Work-up Reaction->Workup Evaporation a. Evaporate solvent and excess acid Workup->Evaporation If isolating salt Neutralization b. Neutralize with aqueous base Workup->Neutralization If isolating free amine Final_Product End: (R)-morpholin-2-ylmethanamine Evaporation->Final_Product (as salt) Extraction c. Extract with organic solvent Neutralization->Extraction Drying d. Dry over Na2SO4 Extraction->Drying Drying->Final_Product

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Amide Coupling with (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the amide coupling of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate with a generic carboxylic acid. This protocol is designed to be a starting point for researchers and may require optimization for specific substrates.

Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The coupling of chiral building blocks like this compound is a critical step in the synthesis of various pharmaceutical candidates. The following protocols detail common conditions for achieving this transformation efficiently.

General Reaction Scheme

The reaction involves the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of this compound to form the desired amide product.

Caption: General scheme for amide coupling.

Data Presentation: Common Reagents and Conditions

The selection of coupling agents, additives, bases, and solvents is crucial for a successful amide coupling reaction. The following table summarizes commonly used reagents and conditions for amide bond formation.

Parameter Reagent/Condition Typical Molar Equivalents (relative to limiting reagent) Notes
Carboxylic Acid R-COOH1.0 - 1.2The carboxylic acid can be the limiting reagent.
Amine This compound1.0 - 1.2
Coupling Agent EDC (EDCI), HATU, HBTU1.1 - 1.5EDC is a common and cost-effective choice. HATU and HBTU are often more efficient for hindered substrates.
Additive HOBt, HOAt1.0 - 1.5Used in conjunction with carbodiimides like EDC to suppress side reactions and reduce racemization.[1][2]
Base DIPEA, Triethylamine (TEA), N-Methylmorpholine (NMM)1.5 - 3.0A non-nucleophilic base is required to neutralize the acid formed during the reaction.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)-DCM is a good choice for many standard couplings. DMF is used for less soluble substrates.
Temperature 0 °C to Room Temperature-The reaction is typically started at 0 °C and then allowed to warm to room temperature.
Reaction Time 4 - 24 hours-Reaction progress should be monitored by TLC or LC-MS.
Experimental Protocols

Below are two detailed protocols for the amide coupling of this compound with a representative carboxylic acid using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) as the coupling system.

Materials:

  • Carboxylic acid

  • This compound

  • EDC (EDCI)

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 - 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Protocol 2: HATU Mediated Amide Coupling

This protocol is an alternative for more challenging substrates, employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • Carboxylic acid

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 - 0.2 M) under an inert atmosphere.

  • Add this compound (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Carboxylic Acid and Amine in Solvent add_reagents Add Base and Coupling Agent/Additive at 0°C start->add_reagents react Stir at Room Temperature (4-24h) add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Dilute and Wash with Aqueous Solutions monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for amide coupling.

References

Application of Chiral Morpholines in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds due to its favorable physicochemical and pharmacokinetic properties. The introduction of chirality into the morpholine ring further enhances its utility, allowing for precise three-dimensional interactions with biological targets. This document provides detailed application notes and protocols for the synthesis of chiral morpholine-containing bioactive compounds, with a focus on the key intermediates of the antiemetic drug Aprepitant and the antibiotic Linezolid.

Asymmetric Synthesis of a Chiral Morpholin-2-one Intermediate for Aprepitant

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. A key structural feature of Aprepitant is its chiral morpholine core. An efficient method for the synthesis of a crucial chiral morpholin-2-one intermediate involves a one-pot, organocatalyzed asymmetric sequence.[1][2][3]

Experimental Workflow: One-Pot Synthesis of (R)-3-(4-fluorophenyl)morpholin-2-one

G cluster_0 One-Pot Reaction Sequence Start 4-Fluorobenzaldehyde + (Phenylsulfonyl)acetonitrile Knoevenagel Knoevenagel Condensation (Quinine-derived urea catalyst, Toluene) Start->Knoevenagel Step 1 Epoxidation Asymmetric Epoxidation (Cumyl hydroperoxide, -20°C) Knoevenagel->Epoxidation Step 2 DROC Domino Ring-Opening Cyclization (Ethanolamine, Et3N, 25°C) Epoxidation->DROC Step 3 Product (R)-3-(4-fluorophenyl)morpholin-2-one DROC->Product

Caption: One-pot synthesis of a chiral morpholin-2-one intermediate for Aprepitant.

Quantitative Data: One-Pot Synthesis of 3-Aryl/Alkyl Morpholin-2-ones[1][2]
EntryAldehydeYield (%)ee (%)
14-Fluorobenzaldehyde7189
2Benzaldehyde8592
34-Chlorobenzaldehyde7891
42-Naphthaldehyde9095
5Cinnamaldehyde6585
Experimental Protocol: One-Pot Synthesis of (R)-3-(4-fluorophenyl)morpholin-2-one[2][3]
  • Knoevenagel Condensation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzaldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M). Add the quinine-derived urea organocatalyst (0.01 mmol). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to -20°C. Add cumyl hydroperoxide (0.11 mmol) dropwise. Stir the mixture at -20°C for the specified time (typically several hours).

  • Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add ethanolamine (0.12 mmol) and triethylamine (Et3N, 0.2 mmol). Allow the reaction to warm to 25°C and stir until the reaction is complete.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-(4-fluorophenyl)morpholin-2-one.

Crystallization-Induced Diastereoselective Transformation in Aprepitant Synthesis

An alternative and highly efficient industrial synthesis of Aprepitant utilizes a crystallization-induced diastereoselective transformation to establish the desired stereochemistry of a key morpholine intermediate.[1][4] This process involves the conversion of a mixture of diastereomers into a single, desired isomer that crystallizes from the solution, thereby driving the equilibrium.

Logical Workflow: Crystallization-Induced Diastereoselective Transformation

G DiastereomericMixture Mixture of Diastereomers in Solution Equilibration Equilibration (Acid or Base Catalyzed) DiastereomericMixture->Equilibration Equilibration->DiastereomericMixture Re-equilibration Crystallization Selective Crystallization of Desired Diastereomer Equilibration->Crystallization DesiredDiastereomer Single Diastereomer (Solid) Crystallization->DesiredDiastereomer G Aldehyde Aromatic Aldehyde Henry_Reaction Asymmetric Henry Reaction (Chiral Catalyst, e.g., Cu-complex) Aldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitroaldol Chiral β-Nitro Alcohol Henry_Reaction->Nitroaldol Further_Steps Reduction & Cyclization Nitroaldol->Further_Steps Linezolid Linezolid Further_Steps->Linezolid

References

Application Notes and Protocols: Step-by-Step Synthesis of a Chiral Drug Candidate using (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of a hypothetical chiral drug candidate, (R)-4-benzyl-N-(morpholin-2-ylmethyl)-4-chlorobenzamide (referred to as Morpholin-amide X ), starting from the chiral building block (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The synthesis involves a three-step sequence: (1) acidic deprotection of the tert-butoxycarbonyl (Boc) group, (2) selective N-acylation of the resulting primary amine, and (3) N-alkylation of the secondary amine of the morpholine ring. This protocol is designed to serve as a practical guide for medicinal chemists and researchers in the synthesis of novel chiral molecules based on the morpholine scaffold.

Introduction

Chiral morpholine derivatives are prevalent structural motifs in a wide range of biologically active compounds and approved pharmaceuticals.[1] The specific stereochemistry of these scaffolds is often crucial for their pharmacological activity.[2] The starting material, this compound, is a valuable chiral building block that provides a ready-to-use morpholine core with a protected primary amine at the C2 position.[3]

This application note details a reliable and efficient three-step synthesis to a novel chiral drug candidate, Morpholin-amide X . The synthetic strategy involves:

  • Boc-Deprotection: Removal of the Boc protecting group to unmask the primary amine. This is a standard transformation in peptide and medicinal chemistry.

  • Selective N-Acylation: Formation of an amide bond by reacting the primary amine with 4-chlorobenzoyl chloride. The reaction conditions are chosen to favor acylation of the more nucleophilic primary amine over the secondary amine of the morpholine ring.

  • N-Alkylation: Introduction of a benzyl group onto the morpholine nitrogen to increase molecular complexity and modulate physicochemical properties.

The following sections provide detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Synthetic Workflow

The overall synthetic scheme for the preparation of Morpholin-amide X is presented below.

G start (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate (Starting Material) step1 (R)-Morpholin-2-ylmethanamine (Intermediate 1) start->step1 Step 1: Boc-Deprotection (TFA, DCM) step2 (R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide (Intermediate 2) step1->step2 Step 2: N-Acylation (4-chlorobenzoyl chloride, Et3N, DCM) final (R)-4-Benzyl-N-(morpholin-2-ylmethyl)-4-chlorobenzamide (Morpholin-amide X) step2->final Step 3: N-Alkylation (Benzyl bromide, K2CO3, Acetonitrile)

Caption: Synthetic workflow for Morpholin-amide X.

Data Presentation

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>98%
Trifluoroacetic acid (TFA)Commercial>99%
Dichloromethane (DCM), anhydrousCommercial>99.8%
4-Chlorobenzoyl chlorideCommercial>99%
Triethylamine (Et₃N)Commercial>99.5%
Benzyl bromideCommercial>98%
Potassium carbonate (K₂CO₃), anhydrousCommercial>99%
Acetonitrile, anhydrousCommercial>99.8%
Diethyl ether (Et₂O)Commercial>99%
Ethyl acetate (EtOAc)Reagent Grade-
HexanesReagent Grade-
Sodium bicarbonate (NaHCO₃)Reagent Grade-
Sodium sulfate (Na₂SO₄), anhydrousReagent Grade-
Summary of Reaction Steps and Yields
StepReactionProductStarting Material (g)Product (g)Yield (%)
1Boc-Deprotection(R)-Morpholin-2-ylmethanamine (Intermediate 1)5.003.1292
2N-Acylation(R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide (Intermediate 2)3.105.9588
3N-Alkylation(R)-4-Benzyl-N-(morpholin-2-ylmethyl)-4-chlorobenzamide (Final Product)5.906.8585

Experimental Protocols

Step 1: Synthesis of (R)-Morpholin-2-ylmethanamine (Intermediate 1)

Reaction Scheme:

This compound → (R)-Morpholin-2-ylmethanamine

Procedure:

  • To a 100 mL round-bottom flask, add this compound (5.00 g, 23.1 mmol).

  • Dissolve the starting material in dichloromethane (DCM, 25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 with 1% NH₄OH).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~9-10.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-Morpholin-2-ylmethanamine as a pale yellow oil (3.12 g, 92% yield). The product is used in the next step without further purification.

Characterization Data (Intermediate 1):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.95-3.88 (m, 1H), 3.80-3.72 (m, 1H), 3.65-3.55 (m, 1H), 2.95-2.80 (m, 4H), 2.70-2.60 (m, 2H), 1.75 (br s, 3H, NH₂ and NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 74.5, 67.2, 51.8, 46.4, 45.1.

  • MS (ESI+): m/z 117.1 [M+H]⁺.

Step 2: Synthesis of (R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide (Intermediate 2)

Reaction Scheme:

(R)-Morpholin-2-ylmethanamine + 4-Chlorobenzoyl chloride → (R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide

Procedure:

  • Dissolve (R)-Morpholin-2-ylmethanamine (3.10 g, 26.7 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (4.46 mL, 32.0 mmol, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (4.91 g, 28.0 mmol, 1.05 eq) in anhydrous DCM (20 mL).

  • Add the 4-chlorobenzoyl chloride solution dropwise to the amine solution over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (EtOAc:Hexanes 1:1).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 50% to 100% EtOAc in hexanes) to yield (R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide as a white solid (5.95 g, 88% yield).

Characterization Data (Intermediate 2):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 6.80 (br t, 1H), 3.98-3.90 (m, 1H), 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 3.00-2.85 (m, 2H), 2.70-2.60 (m, 1H), 2.10 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.8, 138.2, 132.9, 128.9, 128.5, 74.1, 67.0, 49.5, 46.2, 44.8.

  • MS (ESI+): m/z 255.1 [M+H]⁺.

Step 3: Synthesis of (R)-4-Benzyl-N-(morpholin-2-ylmethyl)-4-chlorobenzamide (Morpholin-amide X)

Reaction Scheme:

(R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide + Benzyl bromide → (R)-4-Benzyl-N-(morpholin-2-ylmethyl)-4-chlorobenzamide

Procedure:

  • To a 100 mL round-bottom flask, add (R)-N-(Morpholin-2-ylmethyl)-4-chlorobenzamide (5.90 g, 23.2 mmol), anhydrous potassium carbonate (6.41 g, 46.4 mmol, 2.0 eq), and anhydrous acetonitrile (50 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (3.03 mL, 25.5 mmol, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC (EtOAc:Hexanes 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (EtOAc:Hexanes gradient) to afford (R)-4-Benzyl-N-(morpholin-2-ylmethyl)-4-chlorobenzamide as a white crystalline solid (6.85 g, 85% yield).

Characterization Data (Final Product):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 7.35-7.25 (m, 5H), 6.75 (br t, 1H), 4.00-3.92 (m, 1H), 3.80-3.70 (m, 1H), 3.65-3.50 (m, 4H), 2.90-2.75 (m, 2H), 2.65-2.55 (m, 1H), 2.20-2.10 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.5, 138.0, 137.5, 133.0, 129.2, 128.8, 128.6, 128.4, 127.3, 71.8, 67.5, 60.8, 54.1, 51.2, 44.5.

  • MS (ESI+): m/z 345.1 [M+H]⁺.

Disclaimer: This document describes a hypothetical synthesis. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and yields are based on established chemical principles and may require optimization for specific laboratory conditions.

References

Application Notes and Protocols for N-alkylation of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of N-alkylated (R)-(morpholin-2-yl)methanamine derivatives. The process involves the initial deprotection of the Boc-protecting group from (R)-tert-butyl (morpholin-2-ylmethyl)carbamate, followed by N-alkylation of the resulting primary amine via reductive amination or direct alkylation.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The ability to introduce diverse substituents onto the morpholine nitrogen or a side chain amine is crucial for modulating the physicochemical properties and pharmacological activity of these molecules. This protocol focuses on the N-alkylation of the primary amine side chain of a chiral morpholine building block, a key transformation in the synthesis of various drug candidates.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[2] The following protocols detail the efficient removal of the Boc group and subsequent N-alkylation strategies.

Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.

Experimental Protocol: Acid-Catalyzed Deprotection
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product as a salt (e.g., by adding diethyl ether). Filter the solid and dry under vacuum to obtain the deprotected amine, (R)-(morpholin-2-yl)methanamine, typically as a TFA salt.

N-alkylation of (R)-(morpholin-2-yl)methanamine

The resulting primary amine can be N-alkylated using various methods. Reductive amination and direct alkylation with alkyl halides are two of the most common and versatile approaches.

Reductive Amination

Reductive amination involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[4]

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of (R)-(morpholin-2-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add acetic acid (1.0 eq) if a ketone is used.[4]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Direct N-Alkylation

Direct alkylation involves the reaction of the amine with an alkyl halide. This method is straightforward but can sometimes lead to over-alkylation.[5] The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: In a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), dissolve (R)-(morpholin-2-yl)methanamine (1.0 eq) and add a base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (2.0-3.0 eq).

  • Alkyl Halide Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-alkylated morpholine derivative.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the deprotection and N-alkylation steps based on literature for similar substrates.

Table 1: Deprotection of Boc-Protected Amines

EntrySubstrateReagentSolventTime (h)Yield (%)Reference
1N-Boc-anilineOxalyl chlorideMethanol1>90[6]
2N-Boc-piperidineTFADCM2~95General Protocol
3N-Boc-benzylamineDawson heteropolyacidAcetonitrile0.595[2]

Table 2: N-Alkylation of Amines via Reductive Amination

EntryAmineCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1BenzylamineCyclohexanoneNaBH(OAc)₃DCE1885-95[4]
2AnilineBenzaldehydeNaBH₃CNMethanol2470-80[3]
3MorpholinePropionaldehydeNaBH(OAc)₃DCM1280-90General Protocol

Mandatory Visualization

Deprotection_Alkylation_Workflow cluster_deprotection Step 1: Deprotection cluster_alkylation Step 2: N-Alkylation cluster_analysis Analysis start Start with (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate deprotection Acid-catalyzed Deprotection (TFA/DCM) start->deprotection intermediate (R)-(morpholin-2-yl)methanamine (TFA salt) deprotection->intermediate reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) intermediate->reductive_amination direct_alkylation Direct Alkylation (Alkyl Halide, Base) intermediate->direct_alkylation product N-Alkylated Product reductive_amination->product direct_alkylation->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of N-alkylated (R)-(morpholin-2-yl)methanamine.

Reaction_Scheme reactant Boc-HN | CH₂ | (R)-Morpholine intermediate H₂N | CH₂ | (R)-Morpholine reactant->intermediate 1. TFA, DCM product R-NH | CH₂ | (R)-Morpholine intermediate->product 2. R'-CHO, NaBH(OAc)₃ or R'-X, Base

Caption: Reaction scheme for the deprotection and subsequent N-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The information is presented in a question-and-answer format to directly address common challenges and side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic pathways are commonly employed:

  • Pathway 1: Boc Protection of a Pre-formed Morpholine Ring. This route involves the synthesis of (R)-2-(aminomethyl)morpholine followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

  • Pathway 2: Morpholine Ring Construction from an Acyclic Precursor. This approach typically involves the cyclization of a suitably protected chiral amino alcohol derivative. For instance, an N-Boc protected amino diol can be cyclized to form the morpholine ring.[1]

Q2: What is the most common side product observed during the Boc protection of (R)-2-(aminomethyl)morpholine (Pathway 1)?

A2: The most frequently encountered side product is the di-Boc derivative , where both the primary exocyclic amine and the secondary endocyclic amine of the morpholine ring are protected with a Boc group.[2] The formation of this di-protected compound is especially prevalent when an excess of di-tert-butyl dicarbonate (Boc₂O) is used.

Q3: Can over-alkylation be an issue in the synthesis of the starting material for Pathway 1, (R)-2-(aminomethyl)morpholine?

A3: Yes, if (R)-2-(aminomethyl)morpholine is synthesized via N-alkylation of a precursor, over-alkylation can be a significant side reaction, leading to the formation of tertiary amines and potentially quaternary ammonium salts.[3]

Q4: What are potential side products when constructing the morpholine ring (Pathway 2)?

A4: Side products in morpholine ring synthesis can include:

  • Regioisomers: If the cyclization precursor has two potential electrophilic sites for ring closure, a mixture of regioisomers can be formed.

  • Incomplete cyclization: The acyclic precursor may remain unreacted if the cyclization conditions are not optimal.

  • Polymerization/Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers, trimers, or polymers.

Troubleshooting Guides

Pathway 1: Boc Protection of (R)-2-(aminomethyl)morpholine

Problem: Formation of a significant amount of di-Boc protected side product.

Troubleshooting StepRecommended ActionRationale
1. Stoichiometry Control Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Use 1.0 to 1.1 equivalents relative to the primary amine.Minimizing the excess of the Boc-protecting agent reduces the likelihood of the less reactive secondary amine in the morpholine ring reacting.
2. Slow Addition Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C).Maintaining a low concentration of Boc₂O throughout the reaction favors the more nucleophilic primary amine.
3. Solvent Choice Consider using a solvent system like dioxane/water or THF/water with a mild base such as NaHCO₃.Aqueous conditions can sometimes enhance the selectivity for the protection of the primary amine.
4. Alternative Reagents For selective mono-protection of diamines, using alkyl phenyl carbonates as the electrophile can be effective.[4]These reagents can offer higher selectivity for the primary amine over the secondary amine.

Problem: Incomplete reaction, starting material remains.

Troubleshooting StepRecommended ActionRationale
1. Reaction Time and Temperature Increase the reaction time and/or slowly warm the reaction to room temperature after the initial addition at low temperature.The reaction may require more time or thermal energy to go to completion.
2. Base Equivalents Ensure at least one equivalent of a suitable base (e.g., triethylamine, NaHCO₃) is used to neutralize the acid formed during the reaction.The reaction generates an acidic byproduct that can protonate the amine starting material, rendering it unreactive.
3. Purity of Starting Material Verify the purity of the (R)-2-(aminomethyl)morpholine starting material.Impurities in the starting material can interfere with the reaction.
Pathway 2: Morpholine Ring Construction

Problem: Formation of regioisomers during cyclization.

Troubleshooting StepRecommended ActionRationale
1. Use of Protecting Groups Employ orthogonal protecting groups to differentiate the reactivity of the functional groups involved in the cyclization.This ensures that only the desired nucleophile and electrophile react in the ring-forming step.
2. Choice of Leaving Group Utilize a precursor with a more reactive leaving group at the desired position for cyclization.A better leaving group can promote the desired intramolecular reaction over competing pathways.

Problem: Low yield due to intermolecular side reactions (polymerization).

Troubleshooting StepRecommended ActionRationale
1. High Dilution Conditions Perform the cyclization reaction under high dilution conditions.This favors the intramolecular cyclization by decreasing the probability of intermolecular encounters.
2. Slow Addition of Substrate Add the acyclic precursor slowly to the reaction mixture containing the cyclization reagents.This maintains a low concentration of the starting material, further promoting intramolecular reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc Protection (Pathway 1, adapted from general procedures)

  • Dissolution: Dissolve (R)-2-(aminomethyl)morpholine (1.0 eq) in a mixture of dioxane and water (1:1, v/v).

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.

  • Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dioxane dropwise over 1-2 hours.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Common Side Products and Their Potential Causes

Side ProductPlausible CauseSuggested Mitigation
Di-Boc protected (R)-tert-Butyl (4-(tert-butoxycarbonyl)morpholin-2-ylmethyl)carbamateExcess Boc₂O, reaction temperature too highUse 1.0-1.1 eq of Boc₂O, maintain low reaction temperature
Unreacted (R)-2-(aminomethyl)morpholineInsufficient Boc₂O, short reaction time, inactive reagentsUse slight excess of Boc₂O, increase reaction time, check reagent quality
Over-alkylated morpholine derivativesIn synthesis of starting material for Pathway 1Use controlled stoichiometry of alkylating agent
Polymeric/Oligomeric byproducts (Pathway 2)High concentration during cyclizationEmploy high dilution conditions
Regioisomeric morpholine derivatives (Pathway 2)Poorly differentiated reactive sites in precursorUse appropriate protecting group strategy

Visualizations

experimental_workflow_pathway1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_side_product Side Product start (R)-2-(aminomethyl)morpholine dissolution Dissolve in Dioxane/Water start->dissolution basification Add NaHCO3 dissolution->basification boc_protection Add Boc2O at 0°C basification->boc_protection stirring Stir at RT boc_protection->stirring extraction Extract with Ethyl Acetate stirring->extraction side_product Di-Boc Derivative stirring->side_product purification Column Chromatography extraction->purification product (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate purification->product

Caption: Synthetic workflow for Pathway 1.

logical_relationship_side_products cluster_synthesis Synthesis of this compound cluster_conditions Reaction Conditions cluster_side_products Potential Side Products synthesis Synthetic Reaction di_boc Di-Boc Derivative synthesis->di_boc polymer Polymerization synthesis->polymer regioisomer Regioisomers synthesis->regioisomer conditions Excess Boc2O High Temperature High Concentration conditions->di_boc leads to conditions->polymer leads to

Caption: Relationship between reaction conditions and side products.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of morpholine derivatives. Incomplete deprotection can result in reduced yields, complicated purification processes, and delays in synthetic workflows. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and key data to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection on a morpholine ring?

Incomplete Boc deprotection can arise from several factors, often related to the specific properties of the morpholine-containing substrate:

  • Steric Hindrance: The bulky nature of the Boc group, combined with the structure of the morpholine derivative, can physically block the acidic reagent from accessing the carbamate nitrogen.[1][2]

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's strength and concentration.[1][2] Standard conditions may be inadequate for particularly stable or sterically hindered N-Boc morpholines.

  • Suboptimal Reaction Time or Temperature: Deprotection is a kinetic process. Challenging substrates may require longer reaction times or elevated temperatures to proceed to completion.[2][3]

  • Poor Solubility: The N-Boc morpholine derivative may not be fully dissolved in the chosen reaction solvent, which limits the access of the acidic reagent to the substrate.[1]

  • Reagent Quality: The purity of the acid is critical. For example, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can reduce its effective acidity.[3]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Careful reaction monitoring is essential to ensure complete deprotection.[1] Several analytical techniques are commonly used:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the consumption of the non-polar starting material and the formation of the more polar product (the free amine or its salt).[1][2]

  • ¹H NMR Spectroscopy: This technique provides definitive confirmation by showing the disappearance of the characteristic singlet peak of the nine tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for quantitatively tracking the disappearance of the starting material and the appearance of the product. It also confirms the identity of the product by its mass, showing a mass difference of -100.12 amu corresponding to the loss of the Boc group.

Q3: What are the typical signs of an incomplete deprotection reaction?

The following observations are indicative of an incomplete reaction:

  • TLC Analysis: A persistent spot corresponding to the starting material remains visible.[2]

  • ¹H NMR Spectrum: The singlet at ~1.4-1.5 ppm, corresponding to the Boc group's tert-butyl protons, is still present in the spectrum of the crude product.

  • LC-MS Analysis: A significant peak for the starting material is observed alongside the product peak.[2]

Q4: Are there common side reactions to be aware of during Boc deprotection?

Yes, the primary side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction.[4] Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this tert-butylation. This can be suppressed by adding scavengers to the reaction mixture.[2][4]

Q5: Are there milder alternatives to strong acids like TFA for deprotecting sensitive morpholine derivatives?

For substrates containing other acid-labile functional groups, milder deprotection methods are necessary.[5] Some alternatives include:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in dichloromethane (DCM) can selectively cleave Boc groups.[5][6]

  • HCl in Organic Solvents: Using 4 M HCl in dioxane is a common alternative to TFA.[7]

  • Thermal Deprotection: In some cases, heating the N-Boc derivative, sometimes in a specific solvent like trifluoroethanol, can effect deprotection without any acid catalyst.[8][9]

  • Other Reagent Systems: Methods using oxalyl chloride in methanol or iodine have also been reported for mild N-Boc deprotection.[10]

Troubleshooting Guide

Use this guide to diagnose and resolve issues with incomplete Boc deprotection.

Symptom Possible Cause Recommended Solution
Significant starting material remains (TLC, ¹H NMR, LC-MS). [2]Insufficient Acid: The acid concentration is too low, or the acid is not strong enough for the substrate.[2][3]Increase the equivalents of acid (e.g., from 20% to 50% TFA in DCM). If the problem persists, consider a stronger acid system.
Inadequate Reaction Time/Temperature: The reaction has not been allowed to run to completion.[2][3]Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. Gentle heating may be required for resistant substrates, but proceed with caution to avoid side reactions.
Poor Solubility: The N-Boc morpholine is not fully dissolved in the reaction solvent.[1]Select a solvent in which the starting material is more soluble. For TFA-mediated deprotections, DCM is common, but other solvents can be explored.[2]
Steric Hindrance: The area around the N-Boc group is sterically crowded, slowing the reaction.[1][2]Increase the reaction time and/or temperature. Consider using a less sterically demanding deprotection reagent if possible.
Multiple new spots on TLC; unexpected masses in LC-MS. [2]tert-Butylation Side Reaction: The generated tert-butyl cation is reacting with nucleophilic sites on the molecule.[4]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.[2]
Degradation of Other Functional Groups: The acidic conditions are too harsh for other sensitive groups in the molecule.Switch to a milder deprotection method, such as using HCl in dioxane, a Lewis acid like ZnBr₂, or a thermal method.[5][7][11]

Quantitative Data Summary

The selection of deprotection conditions is critical for success. The tables below summarize common and alternative methods.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentSolventTypical ConcentrationTypical ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp, 30 min - 2 h[3][6][7]
Hydrochloric Acid (HCl)1,4-Dioxane4 M0°C to Room Temp, 30 min - 2 h[7]
Hydrochloric Acid (HCl)Ethyl Acetate (EtOAc)Saturated SolutionRoom Temp, 1 - 4 h[10]
Phosphoric AcidTetrahydrofuran (THF)Aqueous SolutionRoom Temp to 50°C[10][12]

Table 2: Alternative and Milder Deprotection Methods

ReagentSolventTypical ConditionsKey AdvantagesReference(s)
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp, several hoursMilder Lewis acid conditions[5][6]
Oxalyl Chloride / MethanolMethanol (MeOH)Room Temp, 1 - 4 hMild, non-TFA based[10]
Thermal (No Acid)Trifluoroethanol (TFE)120-150°CAvoids acidic reagents completely[9]
Water (No Acid)WaterReflux (100°C), ~15 minGreen, environmentally benign method[8][12]

Table 3: Comparison of Analytical Monitoring Techniques

TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Nuclear Magnetic ResonanceDisappearance of the tert-butyl singlet (~1.4-1.5 ppm).[13]Unambiguous and quantitative confirmation.Requires a relatively pure sample for clarity.[13]
¹³C NMR Nuclear Magnetic ResonanceDisappearance of quaternary (~80 ppm) and methyl (~28 ppm) carbon signals.[13]Provides definitive structural information.Less sensitive and more time-consuming than ¹H NMR.
LC-MS Chromatography & Mass SpectrometryShift to a shorter retention time and a mass decrease of 100.12 amu.[13]Highly sensitive and quantitative; confirms mass.Requires more complex instrumentation.
FTIR Infrared SpectroscopyDisappearance of the strong C=O stretch of the carbamate (~1680-1720 cm⁻¹).[13]Fast and simple for a quick check.Can be ambiguous in complex molecules with other carbonyl groups.
TLC Thin-Layer ChromatographyDisappearance of the starting material spot and appearance of a more polar product spot.[1]Quick, simple, and inexpensive for reaction tracking.Qualitative only; Rf values can be misleading.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

  • Dissolve the N-Boc protected morpholine derivative in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using TLC or LC-MS every 30 minutes until the starting material is no longer detected.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The mobile phase should be chosen to give the starting material an Rf value of approximately 0.4-0.5.

  • At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a silica gel TLC plate.

  • Spot the starting material on the same plate as a reference.

  • Develop the plate in the prepared chamber.

  • Visualize the spots using a UV lamp (if the compound is UV-active) and/or by staining with a suitable agent (e.g., ninhydrin for the free amine product, or potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new, more polar spot (lower Rf) corresponding to the product is dominant.[1]

Visualizations

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Navigating Boc Deprotection: A Technical Guide to Preventing Tert-Butylation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate tert-butylation side reactions during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of tert-butylation during Boc deprotection?

A1: The primary cause of tert-butylation is the generation of a reactive tert-butyl cation (t-Bu+) intermediate during the acidic cleavage of the Boc group.[1][2] This carbocation is a potent electrophile that can react with nucleophilic functional groups within the substrate, leading to the formation of unwanted tert-butylated byproducts.[1][2]

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, forming an S-tert-butyl thioether.[2][3]

  • Tyrosine (Tyr): The activated phenolic ring can undergo tert-butylation.[2][3]

Q3: How do scavengers prevent tert-butylation?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] They react with the carbocation at a faster rate than the sensitive residues on the target molecule, thus preventing the unwanted side reaction.[1][3]

Q4: What are some common scavengers and their primary targets?

A4: A variety of scavengers can be employed, often in cocktails, to protect a range of susceptible residues:

  • Triisopropylsilane (TIS): A highly effective general carbocation scavenger, particularly good for protecting Tryptophan.[3][4]

  • Triethylsilane (TES): Effective in protecting Tryptophan and Methionine residues.[4]

  • Thioanisole: Used to prevent the S-alkylation of Methionine.[3][4]

  • 1,2-Ethanedithiol (EDT): Commonly used to protect Cysteine and Tryptophan residues.[3][5]

  • Water: Can act as a scavenger for general carbocations and is often included in scavenger cocktails.[4]

  • Phenol/Anisole/m-Cresol: These act as decoys for the tert-butyl cation, protecting residues like Tyrosine.[3]

Q5: Can tert-butylation be reversed?

A5: In some cases, the S-alkylation of methionine is reversible. Treatment with a mild acidic solution, such as 5% aqueous acetic acid, at 40°C for 24 hours can be effective in removing the t-butyl group.[4]

Troubleshooting Guide

Issue: Detection of unexpected peaks in HPLC/LC-MS, often with a mass increase of +56 Da, after Boc deprotection.

This observation strongly suggests the formation of tert-butylated side products.

Solution 1: Employ Scavengers

The most direct and common solution is to add scavengers to the deprotection cocktail. The choice of scavenger(s) depends on the amino acid composition of your molecule.

Quantitative Comparison of Scavenger Cocktails for Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA / H₂O (95:5)75%25%
TFA / TIS / H₂O (95:2.5:2.5)90%10%
TFA / EDT / H₂O (95:2.5:2.5)>98%<2%

This data is illustrative and results may vary based on the specific substrate and reaction conditions.

Solution 2: Optimize Reaction Conditions

Reaction parameters can influence the extent of side reactions.

  • Temperature: Higher temperatures can increase the rate of both deprotection and side reactions.[6] Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) may reduce tert-butylation, although it might require longer reaction times.[1]

  • Reaction Time: Use the minimum time required for complete deprotection to reduce the exposure of the deprotected, nucleophilic sites to the tert-butyl cation.[6] Monitor the reaction progress by TLC or LC-MS.

  • Acid Concentration: While a sufficiently high acid concentration is necessary for deprotection, using a large excess for prolonged periods can promote side reactions.

Solution 3: Alternative Deprotection Methods

For highly sensitive substrates, consider alternative deprotection methods that do not generate or minimize the formation of the tert-butyl cation.

  • Lewis Acid-Mediated Deprotection: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can effect Boc cleavage under non-protic and often milder conditions.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can remove the Boc group without any acid.[1][7] However, high temperatures may cause other side reactions like racemization.[7]

  • Milder Acidic Conditions: Using milder acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be an option for some substrates.[1]

  • Oxalyl Chloride in Methanol: This method offers a mild and selective deprotection of N-Boc groups at room temperature.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger cocktail. A common general-purpose cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[5] For compounds containing Cysteine, a cocktail containing 1,2-ethanedithiol (EDT) is recommended.[2]

  • Deprotection: Add the acidic reagent (e.g., TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The crude product can then be purified, often by precipitation in cold diethyl ether followed by chromatography.[2][9]

Protocol 2: Lewis Acid-Mediated Boc Deprotection with Zinc Bromide (ZnBr₂)
  • Preparation: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary significantly (up to 3 days), so it is crucial to monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract the product with DCM.[1]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Action Boc-Protected_Amine Boc-Protected Amine Protonated_Boc_Amine Protonated Intermediate Boc-Protected_Amine->Protonated_Boc_Amine + H+ Carbamic_Acid Carbamic Acid Protonated_Boc_Amine->Carbamic_Acid - t-Bu+ tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc_Amine->tBu_Cation Deprotected_Amine Deprotected Amine + CO2 Carbamic_Acid->Deprotected_Amine Tert-Butylated_Product Tert-Butylated Side Product tBu_Cation->Tert-Butylated_Product Trapped_tBu Trapped t-Butyl Species tBu_Cation->Trapped_tBu Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophilic_Residue->Tert-Butylated_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_tBu

Caption: Mechanism of Boc deprotection and the competing tert-butylation side reaction.

Caption: Troubleshooting workflow for addressing tert-butylation side reactions.

References

Technical Support Center: Optimizing Coupling Reactions Involving (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions with (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The primary reactive site for coupling on this molecule is the secondary amine of the morpholine ring, as the primary amine is protected by the tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

The secondary amine of the morpholine ring is a versatile nucleophile for several key transformations, including:

  • Amide Coupling (N-Acylation): Reaction with carboxylic acids to form amides.

  • Buchwald-Hartwig N-Arylation: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl morpholines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated morpholines.

Q2: How does the steric hindrance of the Boc-protected side chain affect the reactivity of the morpholine amine?

The this compound has a bulky substituent at the C2 position of the morpholine ring. This steric hindrance can decrease the nucleophilicity of the secondary amine, potentially leading to slower reaction rates and lower yields compared to unsubstituted morpholine. Therefore, optimized reaction conditions, including the use of highly reactive reagents and potentially higher temperatures, may be necessary to achieve efficient coupling.

Q3: Which factors should be considered when selecting a coupling method?

The choice of coupling method depends on the desired final product and the nature of the coupling partner.

  • For forming a C-N bond with an acyl group, amide coupling is the method of choice.

  • To introduce an aromatic or heteroaromatic ring, Buchwald-Hartwig N-arylation is a powerful and versatile option.

  • For the introduction of an alkyl group, reductive amination is a common and effective strategy.

Q4: Are there any potential side reactions to be aware of?

A common side reaction, particularly in N-alkylation with reactive alkyl halides, is di-alkylation or quaternization of the morpholine nitrogen. This can be minimized by careful control of stoichiometry and reaction conditions. In amide coupling, racemization of the chiral center is a possibility, especially with activated amino acid coupling partners, although it is less common when coupling with simple carboxylic acids.

Troubleshooting Guides

Amide Coupling (N-Acylation)

Q: My amide coupling reaction is showing low to no yield. What are the possible causes and solutions?

A: Low yields in amide coupling reactions with this compound can stem from several factors.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the relatively hindered secondary amine of the morpholine.

    • Solution: Employ a more potent coupling reagent. For sterically hindered amines, uronium/aminium-based reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC or DCC. The addition of HOBt or HOAt can also improve reaction rates and suppress side reactions.

  • Steric Hindrance: The bulky substituent on the morpholine ring can impede the approach of the activated carboxylic acid.

    • Solution: Increase the reaction temperature or extend the reaction time. Microwave-assisted synthesis can also be beneficial for accelerating sluggish reactions.

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical.

    • Solution: Use a polar aprotic solvent such as DMF or NMP to ensure good solubility of the reactants. A non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating GroupRelative ReactivityCommon Applications & Notes
EDC/DCCO-acylisoureaModerateOften used with additives like HOBt or DMAP. The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble.
HATUOAt esterHighHighly efficient for sterically hindered amines and for reducing racemization.
HBTU/TBTUOBt esterHighEffective coupling reagents, though HATU is often preferred for challenging couplings.
COMUOxyma esterVery HighA safer and highly reactive alternative to benzotriazole-based reagents.

dot

AmideCouplingTroubleshooting Start Low Amide Coupling Yield CheckActivation Is Carboxylic Acid Activation Complete? Start->CheckActivation CheckSterics Is Steric Hindrance a Major Factor? CheckActivation->CheckSterics Yes UsePotentReagent Use a more potent coupling reagent (e.g., HATU, COMU). CheckActivation->UsePotentReagent No CheckConditions Are Reaction Conditions Optimal? CheckSterics->CheckConditions No IncreaseTempTime Increase reaction temperature or time. Consider microwave synthesis. CheckSterics->IncreaseTempTime Yes OptimizeSolventBase Optimize solvent (DMF, NMP) and base (DIPEA). CheckConditions->OptimizeSolventBase No Success Improved Yield CheckConditions->Success Yes UsePotentReagent->Success IncreaseTempTime->Success OptimizeSolventBase->Success

Caption: Troubleshooting workflow for low amide coupling yield.

Buchwald-Hartwig N-Arylation

Q: I am observing incomplete conversion in the N-arylation of this compound. What can I do to improve the yield?

A: Incomplete conversion in Buchwald-Hartwig amination can often be attributed to the catalyst system or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Degassing the solvent prior to use is recommended.

  • Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: For coupling with sterically hindered amines, bulky electron-rich ligands such as XPhos, SPhos, or tBuXPhos are often effective.[1][2] Experiment with different ligands to find the optimal one for your specific aryl halide.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The use of a soluble organic base like DBU can also be advantageous, especially for flow chemistry applications.[3]

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

ParameterConditionNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Typically used at 1-5 mol%.
Ligand XPhos, SPhos, tBuXPhosBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, K₃PO₄, LHMDSThe choice of base can depend on the substrate and ligand.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential.
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl chlorides.

dot

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, This compound, Pd catalyst, Ligand, and Base in a Schlenk flask. InertAtmosphere Evacuate and backfill with inert gas (e.g., Argon) three times. Reagents->InertAtmosphere AddSolvent Add anhydrous, degassed solvent (e.g., Toluene). InertAtmosphere->AddSolvent Heat Heat the reaction mixture with stirring (e.g., 80-110 °C). AddSolvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Filter through Celite to remove catalyst residue. Cool->Filter Extract Perform aqueous workup and extraction. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Reductive Amination

Q: My reductive amination reaction is producing significant amounts of side products. How can I improve the selectivity?

A: Side product formation in reductive amination is often related to the choice of reducing agent and the reaction conditions.

  • Over-reduction of the Carbonyl Compound: A strong reducing agent can reduce the aldehyde or ketone to an alcohol before imine formation occurs.

    • Solution: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also used, but STAB is generally less toxic.

  • Slow Imine Formation: If imine formation is slow, the reducing agent may have time to react with the carbonyl starting material.

    • Solution: The reaction is often favored under slightly acidic conditions (pH 5-6), which can catalyze imine formation. The addition of a catalytic amount of acetic acid is common. For some substrates, pre-forming the imine by stirring the amine and carbonyl compound together before adding the reducing agent can improve the yield of the desired product.

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentReactivitypH RangeNotes
Sodium Borohydride (NaBH₄)HighBasicCan reduce aldehydes and ketones; less selective for imines.
Sodium Cyanoborohydride (NaBH₃CN)ModerateAcidicMore selective for imines than carbonyls. Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (STAB)MildNeutral to AcidicHighly selective for imines, non-toxic, and generally the preferred reagent.
2-Picoline BoraneMildNeutralA stable and effective alternative to STAB.

dot

ReductiveAmination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Workup and Purification MixReactants Dissolve this compound and the aldehyde/ketone in a suitable solvent (e.g., DCE, THF). AcidCatalyst Add a catalytic amount of acetic acid (optional). MixReactants->AcidCatalyst Stir Stir at room temperature to allow for imine formation. AcidCatalyst->Stir AddReductant Add the reducing agent (e.g., STAB) portion-wise. Stir->AddReductant MonitorReaction Monitor the reaction by TLC or LC-MS. AddReductant->MonitorReaction Quench Quench the reaction with aqueous base (e.g., NaHCO₃). MonitorReaction->Quench ExtractProduct Extract the product with an organic solvent. Quench->ExtractProduct PurifyColumn Purify by column chromatography. ExtractProduct->PurifyColumn

Caption: Experimental workflow for reductive amination.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To a Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents).

  • Evacuate the flask and backfill it with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][4]

Protocol 3: General Procedure for Reductive Amination using STAB
  • To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents).

  • Dissolve the reactants in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • If desired, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10 minutes.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate from a typical reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The two most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities and the desired final purity.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Typical impurities can include unreacted starting materials, such as the parent amine ((R)-2-(aminomethyl)morpholine), excess Boc-anhydride ((Boc)₂O), and related byproducts. Depending on the specific reaction conditions, you may also encounter di-Boc protected species or other side-reaction products.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from impurities. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Q4: What is the expected appearance of the purified product?

A4: Purified this compound is typically a white to off-white solid or a colorless oil at room temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is an oil and will not solidify Residual solvent may be present. The product may have a low melting point.Dry the product under high vacuum for an extended period. If it remains an oil, this may be its natural state. Consider purification by column chromatography.
Low yield after purification The product may be partially soluble in the wash solvents. Incomplete extraction from the aqueous phase during workup. Adsorption onto silica gel during chromatography.Use ice-cold solvents for washing during recrystallization to minimize solubility losses.[1] Ensure complete extraction by performing multiple extractions with an appropriate organic solvent. Use a less polar solvent system for chromatography if the product is highly retained on the silica gel.
Incomplete separation of impurities during column chromatography The chosen solvent system may not have optimal polarity. The column may be overloaded.Perform TLC with various solvent systems to find the optimal mobile phase for separation. Reduce the amount of crude material loaded onto the column.
Product co-elutes with an impurity The impurity has a similar polarity to the product.Try a different solvent system for chromatography. Consider using a different stationary phase, such as alumina. If the impurity is acidic or basic, a wash with a dilute aqueous acid or base during the workup may remove it.
White precipitate forms during reaction workup This could be unreacted Boc-anhydride or other byproducts.The precipitate can often be removed by filtration before proceeding with the extraction.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates, chamber, and UV lamp

  • Potassium permanganate stain

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.

Recrystallization

This method is suitable if the product is a solid and the impurities have different solubility profiles.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Heating mantle

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of warm ethyl acetate.[1]

  • Precipitation: Slowly add hexane until the solution becomes cloudy. If it becomes too cloudy, add a small amount of ethyl acetate to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote further crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane/ethyl acetate mixture.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Quantitative Data

Table 1: Typical Purification Outcomes for this compound

Purification Method Typical Yield Purity (by NMR) Notes
Column Chromatography60-85%>98%Yield can be affected by the polarity of the eluent and the loading amount.
Recrystallization70-90%>99%Effective for removing less polar and more soluble impurities.[1]

Table 2: Example TLC Data

Compound Rf Value (3:2 Hexane:Ethyl Acetate) Visualization
This compound~0.3Stains with KMnO₄
(R)-2-(aminomethyl)morpholine (starting material)~0.1Stains with ninhydrin and KMnO₄
(Boc)₂O~0.8Faintly visible with KMnO₄

Diagrams

Purification_Workflow cluster_purification Purification crude Crude Reaction Mixture workup Aqueous Workup crude->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization pure_product Pure (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate column_chrom->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_options Purification Options start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities col_chrom Column Chromatography check_impurities->col_chrom Polar Impurities recrystal Recrystallization check_impurities->recrystal Non-polar/ Different Solubility acid_base_wash Acid/Base Wash check_impurities->acid_base_wash Acidic/Basic Impurities final_product Pure Product col_chrom->final_product recrystal->final_product acid_base_wash->start Re-evaluate

Caption: Decision-making process for choosing a purification method based on impurity type.

References

Preventing racemization of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the synthesis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic strategies for obtaining this compound with high enantiomeric purity:

  • Route A: Boc Protection of a Chiral Amine. This is a straightforward approach that involves the protection of commercially available or synthetically prepared (R)-2-(aminomethyl)morpholine with di-tert-butyl dicarbonate (Boc₂O). The key challenge in this route is to prevent racemization at the chiral center during the Boc protection step.

  • Route B: Multi-step Synthesis from a Chiral Precursor. This strategy involves constructing the chiral morpholine ring from a readily available chiral starting material, such as (R)-serine or (R)-alaninol. This is often followed by functional group manipulations to introduce the aminomethyl side chain and subsequent Boc protection. While longer, this route offers more control over the stereochemistry from the outset.

Q2: What are the main causes of racemization during the synthesis of this compound?

A2: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur under several conditions during the synthesis.[1] The primary causes include:

  • Harsh Reaction Conditions: Elevated temperatures and the use of strong acids or bases can provide enough energy to overcome the inversion barrier of the chiral center.

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or enolates, are susceptible to racemization. For instance, the deprotonation of the proton at the chiral center can lead to a planar carbanion, which can be reprotonated from either face, resulting in a racemic mixture.

  • Inappropriate Reagents: Certain reagents, particularly strong, non-hindered bases, can promote the abstraction of the proton at the chiral center, leading to epimerization.

Q3: How does the choice of base impact racemization during the Boc protection step?

A3: The base plays a crucial role in the Boc protection reaction by neutralizing the acidic byproduct. However, an inappropriate base can lead to significant racemization.

  • Strong, Non-hindered Bases: Bases like triethylamine (TEA) can be strong enough to abstract the proton at the C2 position of the morpholine ring, leading to a loss of stereochemical integrity.

  • Sterically Hindered, Non-nucleophilic Bases: Bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred.[1] Their steric bulk minimizes the likelihood of them acting as a nucleophile or abstracting the alpha-proton, thus preserving the stereochemistry of the chiral center.

Q4: What is the effect of temperature on racemization?

A4: Higher reaction temperatures generally accelerate the rate of racemization.[1] It is, therefore, advisable to conduct reactions, particularly the Boc protection step, at low temperatures. Performing the reaction at 0°C or even as low as -20°C can significantly suppress racemization, provided the reaction rate remains practical.

Q5: How can I monitor the enantiomeric purity of my product?

A5: The most reliable method for determining the enantiomeric excess (ee) of your final product is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Problem 1: Significant Racemization Observed After Boc Protection
Possible Cause Troubleshooting Step Rationale
Inappropriate Base Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1]These bases are less likely to abstract the proton at the chiral center, which is a primary mechanism for racemization.
High Reaction Temperature Perform the reaction at a lower temperature. Start with 0°C and consider going down to -20°C if the reaction rate is acceptable.[1]Lower temperatures reduce the kinetic energy of the molecules, making the inversion of the chiral center less likely.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizing the exposure of the product to the reaction conditions, especially the base, can reduce the extent of racemization.
Solvent Effects Consider using a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).The choice of solvent can influence the stability of intermediates and transition states involved in racemization.
Problem 2: Low Yield During the Synthesis
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase the equivalents of Boc₂O or the base slightly. Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP).This can help drive the reaction to completion, especially if the starting amine is not very nucleophilic. Note that DMAP can sometimes promote racemization, so its use should be carefully optimized.
Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.This is particularly important for sensitive reagents and intermediates.
Workup Issues During the aqueous workup, ensure the pH is carefully controlled to prevent the cleavage of the Boc group (acidic conditions) or other base-sensitive functionalities.The Boc group is labile to strong acids.

Experimental Protocols

Protocol 1: Low-Racemization Boc Protection of (R)-2-(aminomethyl)morpholine

This protocol provides a general guideline for the Boc protection of (R)-2-(aminomethyl)morpholine with minimal racemization.

Materials:

  • (R)-2-(aminomethyl)morpholine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-2-(aminomethyl)morpholine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • In a separate flask, dissolve Boc₂O in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the amine solution over 20-30 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 1-3 hours), quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Assess the enantiomeric purity using a suitable chiral HPLC method.

Protocol 2: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).

Procedure:

  • Dissolve a small sample of the purified product in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the sample with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • The two enantiomers should appear as two separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start with (R)-2-(aminomethyl)morpholine dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add DIPEA cool->add_base add_boc Add Boc₂O solution dropwise at 0°C add_base->add_boc react Stir at 0°C (Monitor by TLC/LC-MS) add_boc->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq) & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify hplc Chiral HPLC Analysis purify->hplc product Pure (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate hplc->product troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Recommended Solutions racemization High Racemization Detected base Inappropriate Base (e.g., TEA) racemization->base temp High Reaction Temperature racemization->temp time Prolonged Reaction Time racemization->time use_dipea Use Sterically Hindered Base (e.g., DIPEA, NMM) base->use_dipea low_temp Lower Reaction Temperature (0°C to -20°C) temp->low_temp monitor Monitor Reaction Closely and Quench Promptly time->monitor

References

Improving solubility of Boc-protected intermediates in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with tert-butyloxycarbonyl (Boc)-protected intermediates in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected amino acid or peptide poorly soluble in polar solvents like water, methanol, or acetonitrile?

A1: The poor solubility of Boc-protected intermediates in polar solvents is primarily due to the chemical nature of the Boc group. The tert-butyl component is large, bulky, and hydrophobic (nonpolar), which significantly decreases the molecule's overall polarity and its ability to interact favorably with polar solvent molecules.[1][2] While the core amino acid or peptide may have polar functional groups, the hydrophobicity of the Boc group often dominates, leading to low solubility in aqueous solutions and other polar solvents.[1][3]

Q2: What are the standard organic solvents for dissolving Boc-protected amino acids?

A2: Boc-protected amino acids are generally soluble in common polar aprotic solvents used in peptide synthesis.[4] These include:

  • N,N-Dimethylformamide (DMF)[4]

  • N-Methyl-2-pyrrolidone (NMP)[4][5]

  • Dimethyl sulfoxide (DMSO)[6][7]

  • Dichloromethane (DCM)[4][5]

DMF and NMP are often the solvents of choice for solid-phase peptide synthesis (SPPS) as they effectively solvate the growing peptide chain and dissolve the incoming Boc-amino acid.[5]

Q3: Can I use heat or sonication to improve the solubility of my Boc-protected intermediate?

A3: Yes, gentle warming and sonication are common techniques to enhance dissolution.[3][8]

  • Warming: Gently heating the mixture can increase solubility.[8] However, it is crucial to be cautious, as excessive heat can potentially lead to the degradation of the compound or cause unwanted side reactions. A temperature of less than 40°C is often recommended.[8]

  • Sonication: Using an ultrasonic bath can help break up aggregates and promote dissolution.[3][8] This method is particularly useful for compounds that are slow to dissolve.

Q4: Are there any additives that can help solubilize a particularly difficult Boc-protected intermediate?

A4: For very challenging cases, certain additives can be employed. In some syntheses, especially involving peptide aggregation, chaotropic agents like guanidine hydrochloride or urea can be used, although their compatibility with subsequent reaction steps must be carefully considered.[3] For specific applications, forming soluble complexes with agents like cyclodextrins has also been shown to improve solubility.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues encountered during your experiments.

Problem: My Boc-protected starting material will not dissolve for a coupling reaction.

This is a frequent challenge, especially in solution-phase synthesis or during the preparation of reagents for solid-phase peptide synthesis (SPPS).

G cluster_start cluster_issue cluster_solutions cluster_end start Initial Dissolution Attempt in Primary Solvent (e.g., DMF, DCM) issue Solubility Issue Identified: Compound remains suspended start->issue Insoluble proceed Dissolved: Proceed with Reaction start->proceed Soluble cosolvent Try a Co-Solvent System (e.g., DMF/DCM, or add DMSO) issue->cosolvent Step 1 heat_sonic Apply Gentle Warming (<40°C) and/or Sonication cosolvent->heat_sonic Still Insoluble cosolvent->proceed Soluble stronger Use Minimal Amount of a Stronger Solvent (e.g., DMSO) heat_sonic->stronger Still Insoluble heat_sonic->proceed Soluble consult Consult Literature for Specific Compound or Analogs stronger->consult Still Insoluble stronger->proceed Soluble

Caption: A stepwise workflow for troubleshooting dissolution.
Problem: My Boc-protected intermediate precipitates out of the reaction mixture upon addition of another reagent or solvent.

This can occur when the overall polarity of the solvent system changes, reducing the solubility of the intermediate.

  • Analyze the Solvent Change: Identify which added component is causing the precipitation. If you are adding a nonpolar solvent (like hexane or ethyl acetate for a workup) to a polar reaction mixture (like DMF), precipitation is expected. If precipitation occurs upon adding a polar reagent, the issue is more complex.

  • Increase Solvent Volume: The simplest solution is often to dilute the reaction mixture with more of the primary, good solvent (e.g., DMF, NMP) to keep the intermediate below its solubility limit.

  • Consider a Co-Solvent: If the reaction chemistry allows, adding a small amount of a stronger solubilizing agent like DMSO can keep the intermediate in solution.[9] Be aware that DMSO can be difficult to remove during workup and purification.[7]

Data Presentation: Solvent Properties and Selection

Choosing the right solvent or co-solvent is critical. The following table summarizes the properties of common solvents used for dissolving Boc-protected intermediates.

SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
N,N-Dimethylformamide DMFPolar Aprotic36.7153Excellent solvent for peptide synthesis, but can decompose to form dimethylamine.[5]
N-Methyl-2-pyrrolidone NMPPolar Aprotic32.2202A very effective solvent, often used for difficult couplings due to its high polarity and boiling point.[5]
Dimethyl sulfoxide DMSOPolar Aprotic47.2189A very strong solvent for both polar and nonpolar compounds, but can be difficult to remove and may oxidize sensitive residues.[7][10]
Dichloromethane DCMNonpolar9.140Good for dissolving Boc-amino acids and swelling polystyrene resins, often used in Boc-based SPPS.[4][5]
Tetrahydrofuran THFPolar Aprotic7.666Can be a useful co-solvent; reported to be excellent for PEG-based resins.[5][11]
Acetonitrile ACNPolar Aprotic37.582Sometimes used as a co-solvent, but generally less effective than DMF or NMP for larger peptides.[12]

Experimental Protocols

Protocol 1: Systematic Solubility Testing for a Boc-Protected Intermediate

This protocol details a method for efficiently determining the optimal solvent system for a new or particularly insoluble Boc-protected compound.

Materials:

  • Lyophilized Boc-protected intermediate

  • Vials or microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Solvents: DMF, NMP, DMSO, DCM, and a potential co-solvent like THF or ACN.

Methodology:

  • Aliquot the Compound: Weigh out a small, identical amount of the lyophilized compound (e.g., 2-3 mg) into several separate vials.

  • Test Primary Solvents: To each vial, add a measured volume (e.g., 100 µL) of a single solvent (DMF, NMP, DMSO, DCM).

  • Mix and Observe: Vortex each vial for 2 minutes at room temperature. Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).

  • Introduce Energy: For any samples that did not fully dissolve, place them in an ultrasonic bath for 10 minutes. Following sonication, gently warm the samples to ~35-40°C for 10 minutes. Record any changes in solubility.

  • Test Co-Solvent Systems: If single solvents are ineffective, test binary mixtures. Based on the results from step 3, take the best-performing primary solvent and create mixtures with a co-solvent (e.g., 3:1 DMF:DCM, 4:1 NMP:DMSO). Repeat steps 2-4 with these mixtures.

  • Determine Optimal Conditions: Based on the recorded observations, identify the solvent or co-solvent system that provides complete dissolution with the minimum required energy input.

Visualization of Key Concepts

The solubility of a Boc-protected intermediate is a balance of competing molecular forces.

G cluster_compound Boc-Protected Intermediate cluster_properties Contributing Properties cluster_outcome Result in Polar Solvents Boc Boc Group Hydrophobic Hydrophobic / Nonpolar (Bulky tert-butyl group) Boc->Hydrophobic Core Amino Acid / Peptide Core Hydrophilic Hydrophilic / Polar (Amide bonds, polar side chains) Core->Hydrophilic Solubility Overall Low Solubility Hydrophobic->Solubility Dominant Effect Hydrophilic->Solubility Counteracting Effect

Caption: Factors influencing the solubility of Boc-intermediates.

References

Managing steric hindrance in reactions with (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The focus is on managing steric hindrance in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral building block used in organic synthesis. It incorporates a morpholine ring, a common scaffold in medicinal chemistry known to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The Boc-protected amine allows for selective functionalization at the secondary amine of the morpholine ring, making it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.

Q2: What are the main causes of steric hindrance when using this reagent?

The primary sources of steric hindrance in reactions involving this compound are:

  • The bulky tert-butoxycarbonyl (Boc) protecting group: This large group can physically block the approach of reagents to the nearby secondary amine of the morpholine ring.

  • The morpholine ring itself: The chair-like conformation of the morpholine ring and the axial or equatorial positioning of the side chain can influence the accessibility of the reaction center.

  • The (R)-stereochemistry: The specific spatial arrangement of the substituents can further contribute to steric congestion around the reactive sites.

Q3: What are the most common reactions where steric hindrance is a significant issue with this compound?

Steric hindrance is most commonly encountered in the following reactions:

  • N-Acylation and N-Alkylation: Reactions involving the formation of new bonds at the secondary amine of the morpholine ring after deprotection of the primary amine can be challenging due to the steric bulk of the adjacent substituent.

  • Coupling Reactions: Amide or urea bond formation at the primary amine can be slowed down by the bulky Boc group and the morpholine scaffold, especially with sterically demanding coupling partners.

  • Boc Deprotection: While generally straightforward, harsh conditions required for deprotection can sometimes lead to side reactions, and incomplete deprotection can occur if the group is sterically shielded.

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation or N-Alkylation Reactions

Possible Cause: Steric hindrance from the bulky substituent on the morpholine ring is preventing the nucleophilic attack of the secondary amine on the electrophile.

Solutions:

StrategyDetailsExpected Outcome
Optimize Reaction Temperature Carefully increase the reaction temperature in increments of 10°C.Increased reaction rate and improved yield. Caution: may increase side reactions.
Use a More Reactive Electrophile Switch from an alkyl halide to a more reactive triflate or tosylate for alkylation. For acylation, use an acid chloride or a highly activated ester.Faster reaction and higher conversion to the desired product.
Select an Appropriate Solvent Use a polar aprotic solvent like DMF or NMP to aid in the dissolution of reactants and facilitate the reaction.Improved reaction kinetics and yield.
Employ a Stronger, Non-nucleophilic Base For alkylations, use a hindered base like diisopropylethylamine (DIPEA) or DBU to facilitate the reaction without competing as a nucleophile.Higher yield of the N-alkylated product.
Increase Reaction Time Monitor the reaction by TLC or LC-MS and allow it to proceed for an extended period (24-48 hours) if starting material is still present.Drive the reaction to completion.

dot

Troubleshooting_Low_Yield cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_optimization Reaction Optimization Strategies cluster_outcome Desired Outcome Problem Low Yield in Acylation/Alkylation Check_Purity Verify Starting Material Purity Problem->Check_Purity Start Here Check_Stoichiometry Confirm Reagent Stoichiometry Problem->Check_Stoichiometry Start Here Increase_Temp Increase Temperature Check_Stoichiometry->Increase_Temp If purity & stoichiometry are correct Change_Reagent Use More Reactive Electrophile/Coupling Agent Check_Stoichiometry->Change_Reagent If purity & stoichiometry are correct Change_Solvent Optimize Solvent Check_Stoichiometry->Change_Solvent If purity & stoichiometry are correct Change_Base Use Stronger/Non-nucleophilic Base Check_Stoichiometry->Change_Base If purity & stoichiometry are correct Success Improved Yield Increase_Temp->Success Change_Reagent->Success Change_Solvent->Success Change_Base->Success

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Incomplete Boc Deprotection

Possible Cause: The Boc group is sterically hindered, or the acidic conditions are not strong enough for complete removal.

Solutions:

StrategyDetailsExpected Outcome
Increase Acid Concentration Use a higher concentration of TFA in DCM (e.g., 50% v/v) or switch to 4M HCl in dioxane.Complete removal of the Boc group.
Add a Scavenger Include a scavenger such as triethylsilane (TES) or anisole to trap the tert-butyl cation generated, preventing side reactions with the deprotected amine.Minimized side products and cleaner reaction profile.
Elevate Reaction Temperature Gently warm the reaction to 30-40°C.Faster deprotection. Use with caution to avoid degradation of the product.
Alternative Deprotection Method Consider milder deprotection conditions such as aqueous phosphoric acid if other acid-sensitive functional groups are present.[3]Selective deprotection with preservation of other functional groups.

dot

Troubleshooting_Deprotection cluster_solutions Troubleshooting Steps Problem Incomplete Boc Deprotection Increase_Acid Increase Acid Strength/Concentration (e.g., 50% TFA/DCM or 4M HCl/Dioxane) Problem->Increase_Acid Alternative_Method Alternative Deprotection Method (e.g., aq. H3PO4) Problem->Alternative_Method If other acid-labile groups are present Add_Scavenger Add a Scavenger (e.g., TES, Anisole) Increase_Acid->Add_Scavenger If side reactions occur Increase_Temp Increase Temperature (e.g., to 30-40°C) Increase_Acid->Increase_Temp If still incomplete Outcome Complete Deprotection Increase_Acid->Outcome Add_Scavenger->Outcome Increase_Temp->Outcome Alternative_Method->Outcome

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

This protocol describes a general method for the coupling of this compound with a carboxylic acid using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the carbamate to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines a standard procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected compound

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Triethylsilane (TES, optional scavenger)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution.

  • (Optional) If the substrate is sensitive to the tert-butyl cation, add a scavenger such as TES (1-2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or methanol may be necessary to remove residual TFA.

  • The resulting amine salt can often be used in the next step without further purification. To obtain the free base, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine), followed by extraction.

References

Validation & Comparative

Comparative NMR Analysis of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of morpholine-containing compounds, precise structural elucidation is paramount. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a key intermediate in drug discovery, against its structural isomer, (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate. The inclusion of detailed experimental protocols and predicted spectral data aims to facilitate unambiguous compound identification and characterization.

Predicted and Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound and experimental data for a closely related structural isomer. These comparisons are crucial for distinguishing between isomers and confirming the successful synthesis of the target molecule. The chemical shifts for the morpholine ring protons and carbons are influenced by the substitution pattern, providing a clear basis for differentiation.[1][2]

Table 1: 1H NMR Spectral Data Comparison (CDCl3, 400 MHz)

CompoundSignal AssignmentPredicted/Reported Chemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted)-C(CH3)3~1.45s9H
Morpholine H-3, H-5 (axial)~2.65 - 2.80m2H
Morpholine H-3, H-5 (equatorial)~2.85 - 3.00m2H
-CH2-NHBoc~3.10 - 3.25m2H
Morpholine H-2~3.55 - 3.70m1H
Morpholine H-6 (axial)~3.70 - 3.85m1H
Morpholine H-6 (equatorial)~3.90 - 4.05m1H
-NH-~5.10 (broad)br s1H
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate[3]-C(CH3)31.44s9H
Morpholine H-2, H-63.58 - 3.92m4H
Morpholine H-32.85 - 3.10m1H
Morpholine H-52.60 - 2.80m2H
-CH2-NHBoc3.20 - 3.40m2H
-NH-Not specified-1H

Table 2: 13C NMR Spectral Data Comparison (CDCl3, 100 MHz)

CompoundSignal AssignmentPredicted/Reported Chemical Shift (δ, ppm)
This compound (Predicted)-C(C H3)3~28.4
C H2-NHBoc~44.0
Morpholine C -5~46.5
Morpholine C -3~46.8
Morpholine C -6~67.2
Morpholine C -2~76.0
-C (CH3)3~79.5
-C =O~156.0
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate[3]-C(C H3)328.5
C H2-NHBoc42.1
Morpholine C -546.4
Morpholine C -351.7
Morpholine C -267.3
Morpholine C -671.5
-C (CH3)379.3
-C =O156.1

Experimental Workflow for NMR Characterization

The logical progression for the NMR-based characterization of this compound is outlined below. This workflow ensures a systematic approach from sample preparation to final data analysis and structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in ~0.6 mL CDCl3 Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR If necessary FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integration Integration of 1H Signals Reference->Integration Multiplicity Analysis of Signal Multiplicity Integration->Multiplicity Shifts Chemical Shift Assignment Multiplicity->Shifts Comparison Compare with Predicted/Literature Data Shifts->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for NMR analysis of this compound.

Detailed Experimental Protocols

The following protocols are provided for the acquisition of high-quality 1H and 13C NMR spectra.

1H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: Approximately 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

13C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for 1H NMR analysis.

  • Instrumentation: Utilize a 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: Approximately 1.0 - 1.5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the CDCl3 solvent peak at 77.16 ppm.[4]

By adhering to these protocols and utilizing the comparative data provided, researchers can confidently characterize this compound and distinguish it from its structural isomers, ensuring the integrity of their synthetic intermediates in the drug development pipeline.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of chiral molecules like (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate are critical for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for this compound and its derivatives, supported by established fragmentation patterns and detailed experimental protocols.

This compound, a key building block in the synthesis of various pharmaceutical agents, presents unique challenges for analytical characterization due to its chiral nature and the presence of a labile tert-butoxycarbonyl (Boc) protecting group. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for its analysis. This guide will delve into the expected fragmentation behavior and outline robust analytical methodologies.

Comparative Analysis of Mass Spectrometry Data

The mass spectrometric analysis of this compound and its analogues is characterized by predictable fragmentation patterns dominated by the loss of the Boc group. Below is a summary of the expected key ions in a positive ion mode electrospray ionization (ESI) mass spectrum.

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compoundC₁₀H₂₀N₂O₃216.28217.29161.13 : [M+H - C₄H₈]⁺ (Loss of isobutylene)117.15 : [M+H - C₅H₉O₂]⁺ (Loss of Boc group)86.09 : [Morpholin-2-ylmethylamine]⁺
tert-Butyl carbamate (Reference)C₅H₁₁NO₂117.15118.1662.06 : [M+H - C₄H₈]⁺ (Loss of isobutylene)

Deciphering the Fragmentation Pathway

The fragmentation of tert-butyl carbamate derivatives under collision-induced dissociation (CID) in a tandem mass spectrometer follows characteristic pathways. The primary cleavages involve the tert-butyl group, which can be lost as a neutral molecule of isobutylene or as a tert-butyl radical.

A prominent fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group, resulting in a [M-57]⁺ peak, or the loss of isobutylene (C₄H₈), leading to a [M-56]⁺ peak.[1] The subsequent fragmentation of the morpholine ring can also occur, providing further structural information.

fragmentation_pathway parent [this compound + H]⁺ m/z = 217.29 fragment1 [M+H - C₄H₈]⁺ m/z = 161.13 parent->fragment1 - Isobutylene fragment2 [M+H - C₅H₉O₂]⁺ m/z = 117.15 parent->fragment2 - Boc group fragment3 [Morpholin-2-ylmethylamine]⁺ m/z = 86.09 fragment2->fragment3 - CO₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols for Robust Analysis

Achieving reliable and reproducible data necessitates optimized experimental conditions. The following protocols outline a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of morpholine-containing compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For formulated products, dissolve a known quantity in the initial mobile phase, vortex, and centrifuge to remove any undissolved excipients. The supernatant can then be diluted to fall within the calibration range.

Liquid Chromatography (LC) Method

Due to the polar nature of morpholine and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[2][3]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A tandem quadrupole or an Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion ([M+H]⁺) to the most abundant fragment ions.

Workflow for Analysis

The overall workflow for the mass spectrometry-based analysis of this compound involves several key stages, from sample receipt to final data reporting.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt standard_prep Standard Preparation sample_receipt->standard_prep sample_extraction Sample Extraction/Dilution sample_receipt->sample_extraction lc_separation HILIC Separation standard_prep->lc_separation sample_extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: General workflow for the LC-MS/MS analysis of this compound.

Considerations for Chiral Analysis

While standard mass spectrometry cannot differentiate between enantiomers, specialized techniques can be employed for chiral separation and analysis.[4][5][6] For the analysis of the (R)- and (S)-enantiomers of tert-Butyl (morpholin-2-ylmethyl)carbamate, the use of a chiral stationary phase in the LC separation is the most common approach. Immobilized polysaccharide-based chiral columns are often effective for this purpose. The mass spectrometer then serves as a sensitive and selective detector for the separated enantiomers.

References

A Comparative Guide to Validating the Chiral Purity of Morpholine-Based Intermediates: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of morpholine-based intermediates is a critical quality attribute in the synthesis of many active pharmaceutical ingredients (APIs). Enantiomeric purity can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for validating chiral purity are essential in drug development and manufacturing. This guide provides a comparative overview of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

For the purpose of this guide, we will consider a key intermediate in the synthesis of the antiemetic drug Aprepitant: (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine . The principles and methodologies discussed are broadly applicable to a wide range of chiral morpholine-based structures.

At a Glance: Key Performance Differences

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in many pharmaceutical laboratories, primarily due to its advantages in speed and reduced environmental impact compared to normal-phase HPLC.[1][2] The use of supercritical CO2 as the main mobile phase component in SFC leads to lower viscosity and higher diffusion coefficients, allowing for faster separations and higher efficiency.[1][3] However, chiral HPLC remains a widely used and robust technique, with a broad range of available chiral stationary phases (CSPs) and well-established protocols.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the chiral analysis of a morpholine-based intermediate on both HPLC and SFC systems.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Typical Analysis Time 10 - 30 minutes2 - 10 minutes
Resolution (Rs) > 1.5> 1.5
Limit of Detection (LOD) ~0.05% of the major enantiomer~0.05% of the major enantiomer
Limit of Quantitation (LOQ) ~0.15% of the major enantiomer~0.15% of the major enantiomer
Solvent Consumption High (e.g., Hexane/Ethanol mixtures)Low (Primarily CO2 with a small percentage of alcohol co-solvent)
Environmental Impact Higher due to toxic solvent use and disposalLower, considered a "greener" technique
Cost per Analysis Higher due to solvent purchase and disposal costsLower due to reduced solvent consumption

Experimental Protocols

Detailed methodologies for both chiral HPLC and SFC are provided below. These protocols are representative and may require optimization for specific morpholine-based intermediates.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify the enantiomers of the morpholine-based intermediate.

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar alcohol, such as ethanol or isopropanol. A typical starting point is n-Hexane/Ethanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

Objective: To achieve a rapid and efficient separation and quantification of the enantiomers of the morpholine-based intermediate.

Instrumentation:

  • An analytical SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, often the same columns used for normal-phase HPLC are effective (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (modifier), such as methanol or ethanol. A typical gradient could be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (Back Pressure): 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in an alcohol, such as methanol or ethanol, to a concentration of approximately 1 mg/mL.

Workflow for Chiral Purity Validation

The following diagram illustrates a typical workflow for validating the chiral purity of a morpholine-based intermediate.

Chiral_Purity_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev_Start Racemic Standard of Morpholine Intermediate Screening Screen CSPs & Solvents (HPLC/SFC) Dev_Start->Screening Optimization Optimize Separation Parameters (Flow, Temp, Gradient) Screening->Optimization Validation_Start Optimization->Validation_Start Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Start Robustness->Routine_Start Validation_Start->Specificity Sample_Analysis Analyze Intermediate Batches Report Report Enantiomeric Purity (%ee) Sample_Analysis->Report System_Suitability System Suitability Testing (SST) System_Suitability->Sample_Analysis Routine_Start->System_Suitability

A generalized workflow for the development, validation, and routine application of a chiral purity method.

Conclusion

Both chiral HPLC and SFC are powerful techniques for validating the chiral purity of morpholine-based intermediates. The choice between the two often depends on the specific needs of the laboratory and the stage of drug development.

  • SFC is often favored for high-throughput screening and routine analysis due to its speed and lower operating costs.[1] Its "greener" profile is also a significant advantage.

  • HPLC remains a robust and reliable option , particularly in laboratories where SFC instrumentation is not available or for methods that are already well-established.

For researchers and drug development professionals, a thorough evaluation of both techniques is recommended to select the most appropriate method for ensuring the stereochemical integrity of their morpholine-based intermediates, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

Lack of Comparative Biological Data for (R)- and (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no direct comparative studies on the biological activities of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate and (S)-tert-butyl (morpholin-2-ylmethyl)carbamate were identified. The available information strongly suggests that these compounds are primarily utilized as chiral building blocks and intermediates in the synthesis of more complex molecules rather than being investigated for their own specific biological effects.

General Significance of Morpholine and Carbamate Moieties in Drug Discovery

While a direct comparison is not possible due to the absence of data, the structural components of these molecules, the morpholine ring and the tert-butyl carbamate group, are significant in medicinal chemistry.

  • Morpholine Ring: The morpholine heterocycle is a common scaffold in drug design. Its presence can improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • tert-Butyl Carbamate (Boc) Group: The tert-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function is to temporarily block the reactivity of an amine group while other chemical transformations are carried out on the molecule. In the context of the specified compounds, the Boc group is likely present to facilitate their use in multi-step synthetic pathways. While carbamates as a class can exhibit biological activity, the Boc group itself is generally considered a synthetic tool rather than a pharmacologically active moiety.

Chirality in Drug Action

The existence of these compounds as separate (R) and (S) enantiomers is significant from a drug development perspective. Enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. The availability of both (R)- and (S)-tert-butyl (morpholin-2-ylmethyl)carbamate as distinct chemical entities allows for their incorporation into the synthesis of stereochemically pure final products, which is a critical aspect of modern drug design.

Conclusion

A Comparative Guide to the Spectroscopic Differentiation of (R) and (S) Enantiomers of Boc-Protected Morpholin-2-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a chiral molecule is a critical determinant of its biological activity. In drug development, the ability to distinguish between enantiomers, such as the (R) and (S) forms of Boc-protected morpholin-2-ylmethylamine, is paramount. While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with other chiral entities, including biological receptors and polarized light, differs. This guide provides a comparative overview of spectroscopic techniques used to differentiate between these enantiomers, complete with experimental protocols and data presentation formats.

Fundamental Principles of Enantiomeric Differentiation

Enantiomers are non-superimposable mirror images of each other. In most standard spectroscopic techniques, such as conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, they are indistinguishable because the measurements are not sensitive to the three-dimensional arrangement of atoms in a chiral environment. To elicit a differential spectroscopic response, a chiral environment must be introduced, either through the use of a chiral auxiliary or by employing a spectroscopic method that utilizes polarized light.

Comparative Analysis of Spectroscopic Techniques

The primary methods for the spectroscopic differentiation of enantiomers include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives, and chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.

FeatureNMR with Chiral AuxiliariesCircular Dichroism (CD)Vibrational Circular Dichroism (VCD)
Principle Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals for each enantiomer.[1][2][3]Differential absorption of left- and right-circularly polarized light by chiral molecules.[4][5][6]Differential absorption of left- and right-circularly polarized infrared light, corresponding to vibrational transitions.[7][8]
Sample Requirement Higher concentration, potential for derivatization.Lower concentration, requires a chromophore near the chiral center.Higher concentration than CD, no chromophore necessary.
Key Differentiator Chemical shift differences (Δδ) between diastereomeric complexes.Mirror-image spectra with positive and negative Cotton effects.[8]Mirror-image spectra with bands of opposite sign.[7][8]
Advantages Can provide quantitative information on enantiomeric excess (ee).[3]Highly sensitive to the stereochemistry of the molecule.Provides rich structural information from vibrational modes.[8]
Limitations Requires a suitable chiral auxiliary, potential for signal overlap.Limited to molecules with UV-Vis chromophores.Can have lower sensitivity compared to electronic CD.

Experimental Protocols

This method relies on converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and thus exhibit distinct signals in the NMR spectrum.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the amine enantiomeric mixture (e.g., Boc-protected morpholin-2-ylmethylamine) in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CDA: Add a stoichiometric amount of a chiral derivatizing agent, such as Mosher's acid chloride or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, to the NMR tube.

  • Reaction: Gently mix the contents and allow the reaction to proceed to completion. The formation of diastereomeric amides will occur.

  • Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric ratio.

CD spectroscopy is a powerful technique that directly probes the chirality of a molecule by measuring the difference in absorption of left and right circularly polarized light.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified enantiomer (e.g., (R)-Boc-protected morpholin-2-ylmethylamine) in a suitable solvent that is transparent in the wavelength range of interest.[4] The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0.

  • Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette.[4]

  • Sample Measurement: Record the CD spectrum of the enantiomeric sample over the desired wavelength range (typically 190-400 nm).

  • Measurement of the Other Enantiomer: Repeat the measurement for the other enantiomer (e.g., (S)-Boc-protected morpholin-2-ylmethylamine) under identical conditions.

  • Data Analysis: The two enantiomers should produce mirror-image spectra. The data is typically plotted as molar ellipticity [θ] versus wavelength.

VCD provides information about the stereochemistry of a molecule based on its vibrational transitions. It is particularly useful for molecules that lack a UV-Vis chromophore.

Protocol:

  • Sample Preparation: Prepare a concentrated solution of the enantiomer in a suitable solvent (e.g., CDCl₃).

  • Data Acquisition: Record the VCD and IR spectra of the sample in the mid-IR region (typically 4000-800 cm⁻¹).

  • Measurement of the Other Enantiomer: Repeat the measurement for the other enantiomer under the same conditions.

  • Data Analysis: The VCD spectra of the two enantiomers will be mirror images of each other, while their IR spectra will be identical.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the (R) and (S) enantiomers of a chiral compound like Boc-protected morpholin-2-ylmethylamine.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Expected Results R_Enantiomer (R)-Enantiomer NMR NMR with Chiral Auxiliary R_Enantiomer->NMR CD Circular Dichroism R_Enantiomer->CD VCD Vibrational Circular Dichroism R_Enantiomer->VCD S_Enantiomer (S)-Enantiomer S_Enantiomer->NMR S_Enantiomer->CD S_Enantiomer->VCD NMR_Result Distinct Diastereomeric Spectra NMR->NMR_Result CD_Result Mirror-Image Spectra CD->CD_Result VCD_Result Mirror-Image Spectra VCD->VCD_Result

Caption: Workflow for the spectroscopic differentiation of enantiomers.

References

A Comparative Guide to Alternative Protecting Groups for (R)-morpholin-2-ylmethanamine: Stability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents and novel chemical entities, the judicious selection of protecting groups is paramount to achieving high yields and purity. (R)-morpholin-2-ylmethanamine is a valuable chiral building block, and the strategic protection of its primary amine is crucial for successful multi-step synthetic campaigns. This guide provides an objective comparison of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—when applied to (R)-morpholin-2-ylmethanamine. The comparative stability of these groups under various conditions is presented, supported by generalized experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Amine Protecting Groups

Protecting groups are chemical moieties that temporarily mask a reactive functional group, such as the primary amine of (R)-morpholin-2-ylmethanamine, to prevent it from undergoing unwanted reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups present and the desired orthogonality of deprotection steps.[1][2]

The three protecting groups discussed herein—Boc, Cbz, and Fmoc—are carbamate-based and offer distinct advantages and disadvantages based on their cleavage conditions. Boc is labile to acid, Cbz is typically removed by hydrogenolysis, and Fmoc is cleaved under basic conditions.[2] This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups, a critical aspect of complex molecule synthesis.

Comparative Stability of Protecting Groups

The stability of a protecting group under various reaction conditions is a critical factor in its selection. The following table summarizes the general stability of Boc, Cbz, and Fmoc protecting groups on a primary amine, providing a framework for their application in the context of (R)-morpholin-2-ylmethanamine.

Protecting GroupStructure on (R)-morpholin-2-ylmethanamineStable ToLabile To
Boc tert-butyl ((R)-morpholin-2-ylmethyl)carbamateBasic conditions, Hydrogenolysis, Mild nucleophilesStrong acids (e.g., TFA, HCl)[1]
Cbz benzyl ((R)-morpholin-2-ylmethyl)carbamateAcidic and basic conditionsCatalytic hydrogenolysis (e.g., H₂, Pd/C)[3][4]
Fmoc (9H-fluoren-9-yl)methyl ((R)-morpholin-2-ylmethyl)carbamateAcidic conditions, HydrogenolysisBasic conditions (e.g., Piperidine in DMF)[5]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine like (R)-morpholin-2-ylmethanamine. Optimal conditions may vary depending on the specific substrate and scale of the reaction.

tert-Butoxycarbonyl (Boc) Group

Protection Protocol:

  • Reagents: (R)-morpholin-2-ylmethanamine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (TEA) or sodium bicarbonate), and a solvent (e.g., dichloromethane (DCM) or a biphasic mixture of dioxane and water).

  • Procedure: To a solution of (R)-morpholin-2-ylmethanamine in the chosen solvent, add the base followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The N-Boc protected product is then isolated by extraction and purified by chromatography if necessary.[1]

Deprotection Protocol:

  • Reagents: N-Boc protected (R)-morpholin-2-ylmethanamine, a strong acid (e.g., trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane).

  • Procedure: The N-Boc protected amine is dissolved in the acidic solution and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the amine salt.[1]

Carboxybenzyl (Cbz) Group

Protection Protocol:

  • Reagents: (R)-morpholin-2-ylmethanamine, Benzyl chloroformate (Cbz-Cl), a base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., a mixture of THF and water or DCM).

  • Procedure: The amine is dissolved in the solvent, and the base is added. Cbz-Cl is then added dropwise at 0 °C, and the reaction is stirred until completion. The N-Cbz protected product is isolated via extraction and can be purified by crystallization or column chromatography.[4]

Deprotection Protocol (Hydrogenolysis):

  • Reagents: N-Cbz protected (R)-morpholin-2-ylmethanamine, Palladium on carbon (Pd/C) catalyst, and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). The reaction is carried out in a suitable solvent such as methanol or ethanol.

  • Procedure: The N-Cbz protected amine is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere or treated with a hydrogen donor. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.[3][4]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection Protocol:

  • Reagents: (R)-morpholin-2-ylmethanamine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., a mixture of dioxane and water or DMF).

  • Procedure: The amine is dissolved in the solvent, and the base is added, followed by the Fmoc reagent. The reaction is stirred at room temperature until completion. The N-Fmoc protected product is then isolated by extraction and purified as needed.

Deprotection Protocol:

  • Reagents: N-Fmoc protected (R)-morpholin-2-ylmethanamine, a secondary amine base (e.g., 20% piperidine in dimethylformamide (DMF)).

  • Procedure: The N-Fmoc protected amine is treated with the piperidine/DMF solution. The deprotection is typically rapid at room temperature. The progress is monitored by TLC. After completion, the solvent and piperidine are removed under vacuum, and the crude product is purified.[5][6]

Visualizing Orthogonal Protection Strategies

The orthogonality of these protecting groups is a powerful tool in multi-step synthesis. The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in protection and deprotection schemes.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine (R)-morpholin-2-ylmethanamine Boc_Protected N-Boc Amine->Boc_Protected Boc₂O, Base Cbz_Protected N-Cbz Amine->Cbz_Protected Cbz-Cl, Base Fmoc_Protected N-Fmoc Amine->Fmoc_Protected Fmoc-Cl, Base Free_Amine Free Amine Boc_Protected_d N-Boc Boc_Protected_d->Free_Amine Strong Acid (TFA, HCl) Cbz_Protected_d N-Cbz Cbz_Protected_d->Free_Amine H₂, Pd/C Fmoc_Protected_d N-Fmoc Fmoc_Protected_d->Free_Amine Piperidine/DMF

Caption: Workflow for the protection and deprotection of (R)-morpholin-2-ylmethanamine.

Orthogonality Boc Boc Cbz Cbz Boc->Cbz Stable to H₂/Pd-C Fmoc Fmoc Boc->Fmoc Stable to Base Cbz->Fmoc Stable to Acid/Base

References

Literature comparison of synthetic routes to enantiopure 2-substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of 2-substituted morpholines is of significant interest to the pharmaceutical and agrochemical industries, as this chiral scaffold is a key structural motif in numerous bioactive molecules. This guide provides a comparative overview of prominent synthetic strategies, offering a critical analysis of their respective advantages, limitations, and substrate scopes. Detailed experimental protocols for key methodologies are also presented to facilitate their implementation in a research setting.

Overview of Synthetic Strategies

Several distinct approaches have been developed for the asymmetric synthesis of 2-substituted morpholines. These can be broadly categorized based on the key bond-forming strategy and the source of chirality. The following diagram illustrates the principal synthetic routes that will be discussed in this guide.

Synthetic_Routes cluster_approaches Synthetic Approaches cluster_catalytic Catalytic Enantioselective Methods cluster_substrate Substrate-Controlled Methods Start Chiral Pool / Racemic Precursors Hydro Asymmetric Hydrogenation of Dehydromorpholines Start->Hydro Prochiral Substrate Cyclo Intramolecular Cycloetherification Start->Cyclo Functionalized Precursor Aziridine Ring-Opening of Chiral Aziridines Start->Aziridine Chiral Precursor Auxiliary Chiral Auxiliary- Mediated Synthesis Start->Auxiliary Achiral Precursor End Enantiopure 2-Substituted Morpholine Hydro->End Cyclo->End Aziridine->End Auxiliary->End

Caption: High-level overview of synthetic strategies to enantiopure 2-substituted morpholines.

Performance Comparison of Key Synthetic Routes

The selection of an optimal synthetic route depends on factors such as the desired substrate scope, scalability, and the availability of starting materials and catalysts. The following table summarizes the quantitative performance of the leading methods.

Method Catalyst/Reagent Typical Yield (%) Typical e.e. (%) Key Advantages Key Limitations
Asymmetric Hydrogenation [Rh(COD)2]BF4 / Chiral Bisphosphine Ligand90-9992-99High yields and enantioselectivities; broad substrate scope.[1][2]Requires synthesis of dehydromorpholine precursor; high-pressure equipment needed.
Ring-Opening of Aziridines Lewis Acids (e.g., Cu(OTf)2) or Metal-Free (e.g., (NH4)2S2O8)75-95Dependent on e.e. of starting aziridineUtilizes readily available chiral aziridines; can be performed under metal-free conditions.[3][4]Stoichiometric use of chiral starting material; potential for side reactions.
Intramolecular Cycloetherification Cinchona Alkaloid-derived Organocatalyst85-9888-96Metal-free; mild reaction conditions.[5]Primarily demonstrated for 2,2-disubstituted morpholines.[5]
From 2-Tosyl-1,2-Oxazetidine Base-catalyzed cascade reaction60-85DiastereoselectiveAccess to polysubstituted morpholines.[6]Moderate yields; requires synthesis of the oxazetidine starting material.

Experimental Protocols

Asymmetric Hydrogenation of Dehydromorpholines

This protocol is adapted from the work of Zhang and coworkers and describes the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.[1][7]

Reaction Workflow:

Hydrogenation_Workflow Start Dehydromorpholine Precursor Reaction Hydrogenation (H2, 30 atm) in DCM, rt, 24h Start->Reaction Catalyst [Rh(COD)2]BF4 + Chiral Ligand Catalyst->Reaction Workup Concentration and Purification (Silica Gel Chromatography) Reaction->Workup Product Enantiopure 2-Substituted Morpholine Workup->Product

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Materials:

  • 2-Substituted dehydromorpholine (1.0 equiv)

  • [Rh(COD)2]BF4 (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP) (0.0105 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the 2-substituted dehydromorpholine and the chiral bisphosphine ligand.

  • [Rh(COD)2]BF4 is added, and the tube is sealed.

  • Anhydrous DCM is added via syringe.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen gas to 30 atm.[1]

  • The reaction is stirred at room temperature for 24 hours.

  • After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the enantiopure 2-substituted morpholine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Metal-Free Ring-Opening of Aziridines

This method, developed by Zeng and coworkers, provides a metal-free alternative for the synthesis of 2-substituted morpholines from chiral aziridines.[3][4]

Materials:

  • Chiral N-tosyl-2-substituted aziridine (1.0 equiv)

  • 2-Chloroethanol (serves as solvent and reactant)

  • Ammonium persulfate ((NH4)2S2O8) (1.2 equiv)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chiral N-tosyl-2-substituted aziridine in 2-chloroethanol, ammonium persulfate is added.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-3 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC, which is expected to be comparable to that of the starting aziridine.

Conclusion

The synthesis of enantiopure 2-substituted morpholines can be achieved through several effective strategies. Asymmetric hydrogenation stands out for its high yields and exceptional enantioselectivities, making it a powerful tool for accessing a wide range of derivatives.[2] For laboratories not equipped for high-pressure reactions, the ring-opening of readily available chiral aziridines offers a viable, and in some cases metal-free, alternative.[4] The choice of method will ultimately be guided by the specific target molecule, available resources, and the desired scale of the synthesis. Further developments in this field are likely to focus on expanding the substrate scope of existing methods and developing novel, more sustainable catalytic systems.

References

A Comparative Guide to the Application of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Morpholine Building Blocks

In the landscape of pharmaceutical research and development, the morpholine scaffold remains a privileged structure due to its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability. The synthesis of chiral morpholine-containing compounds is of paramount importance, particularly in the development of targeted therapies such as PI3K/mTOR inhibitors. This guide provides a comparative analysis of two synthetic strategies for introducing a key chiral morpholine motif: the use of the pre-synthesized building block, (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate , and an alternative approach involving the de novo creation of the chiral center via asymmetric hydrogenation .

Performance Comparison of Synthetic Strategies

The selection of a synthetic route in drug discovery is often a balance between efficiency, cost, and the accessibility of starting materials. Below is a comparison of two distinct approaches to incorporating a 2-substituted chiral morpholine into a target molecule, a common structural feature in various bioactive compounds.

Table 1: Comparison of a Pre-functionalized Building Block Approach versus Asymmetric Hydrogenation

ParameterMethod A: N-Alkylation of this compoundMethod B: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
Starting Material This compound2-Substituted Dehydromorpholine
Key Transformation Nucleophilic substitution (N-alkylation)Rhodium-catalyzed asymmetric hydrogenation
Typical Yield 85-95%>99%
Enantiomeric Excess (e.e.) >99% (starting material dependent)Up to 99%
Key Reagents Alkyl halide (e.g., 2-(bromomethyl)quinoline), Base (e.g., K₂CO₃)[Rh(COD)₂]BF₄, Chiral Ligand (e.g., (R,R)-f-spiroPhos), H₂
Scalability Generally straightforwardCan be performed on a gram scale
Versatility Dependent on the commercial availability of the chiral building blockApplicable to a variety of 2-substituted dehydromorpholines

Experimental Protocols

Detailed methodologies for the two compared synthetic routes are provided below to allow for an informed assessment of their respective advantages and limitations.

Method A: N-Alkylation of this compound

This method utilizes the commercially available chiral building block in a direct alkylation reaction to introduce the desired substituent.

Protocol for the Synthesis of (R)-tert-Butyl ((4-(quinolin-2-ylmethyl)morpholin-2-yl)methyl)carbamate:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (K₂CO₃, 3.0 eq).

  • 2-(Bromomethyl)quinoline (1.1 eq) is added to the suspension.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-alkylated product.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method B: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This alternative approach generates the chiral morpholine core through a catalytic asymmetric reaction, offering flexibility in the synthesis of diverse 2-substituted analogs.

Protocol for the Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydromorpholine:

  • In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (R,R)-f-spiroPhos (1.1 mol%) in anhydrous dichloromethane (DCM) is stirred for 30 minutes.

  • The dehydromorpholine substrate, N-Boc-2-phenyl-5,6-dihydromorpholine (1.0 eq), is added to the catalyst solution.

  • The reaction mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to 50 atm of H₂.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the chiral 2-substituted morpholine.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Signaling Pathway and Synthetic Workflow Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-containing molecules are prominent inhibitors of this pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of inhibitor Inhibitor Chiral Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway with Inhibition by Chiral Morpholine Compounds.

The following diagram illustrates a generalized workflow comparing the two synthetic strategies discussed.

Synthetic_Workflow_Comparison cluster_MethodA Method A: Building Block Approach cluster_MethodB Method B: Asymmetric Catalysis A_start (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate A_reagent Alkyl Halide (R-X) Base A_start->A_reagent A_product N-Alkylated Chiral Morpholine A_reagent->A_product Final_Target Bioactive Target Molecule A_product->Final_Target Further Functionalization B_start Dehydromorpholine Precursor B_reagent H₂, Chiral Rh Catalyst B_start->B_reagent B_product Chiral 2-Substituted Morpholine B_reagent->B_product B_product->Final_Target Further Functionalization

Caption: Comparative Synthetic Workflows for Chiral Morpholine Derivatives.

Safety Operating Guide

Comprehensive Safety and Handling Guide for (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar carbamate compounds. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Hazard Identification and Classification

Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[3]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[3]- Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[3]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[3]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][4]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After Experiment post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Collect Contaminated Materials (Gloves, Liners, etc.) post_wash->disp_waste Proceed to Disposal disp_container Place in Labeled Hazardous Waste Container disp_waste->disp_container

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

1. Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation.[4] Do not inhale the substance.[4]

  • After Handling: Wash hands and face thoroughly after handling.[4] Remove contaminated clothing and wash it before reuse.[4] Do not eat, drink, or smoke in work areas.[4]

2. Storage Protocol:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Store at room temperature and protect from light.

3. Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material with a suitable solvent and transfer it to a clean, dry, closed container for disposal. Use absorbent paper to pick up any remaining material.

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal.[5] Avoid generating dusty conditions and provide ventilation.[5]

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • First Aid - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

4. Disposal Plan:

  • Waste Collection: All disposable materials contaminated with the compound, including gloves, paper towels, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: The compound and any solutions containing it should be disposed of as chemical waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.